2-(aminomethyl)-N,N-dimethylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSHDAHNUHLXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375423 | |
| Record name | 2-(aminomethyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57678-45-2 | |
| Record name | 2-(aminomethyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Aminomethyl)phenyl)-N,N-dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(aminomethyl)-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-(aminomethyl)-N,N-dimethylaniline, a valuable building block in medicinal chemistry and organic synthesis. The document details two primary synthetic strategies: the reductive amination of 2-(dimethylamino)benzaldehyde and the reduction of N,N-dimethyl-2-nitrobenzylamine. For each route, detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to assist researchers in the practical application of these methods.
Synthetic Strategies and Core Concepts
The synthesis of this compound can be approached through established methodologies in organic chemistry. The selection of a particular route may depend on the availability of starting materials, desired scale, and laboratory capabilities.
-
Route 1: Reductive Amination. This widely utilized reaction class involves the formation of a new carbon-nitrogen bond through the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine.[1][2] For the synthesis of the target molecule, 2-(dimethylamino)benzaldehyde serves as the carbonyl precursor and ammonia as the amine source.
-
Route 2: Reduction of a Nitro Precursor. The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of aromatic amines.[3] This pathway involves the initial preparation of N,N-dimethyl-2-nitrobenzylamine, followed by the chemoselective reduction of the nitro functionality.
Route 1: Reductive Amination of 2-(dimethylamino)benzaldehyde
This two-step, one-pot procedure is an efficient method for the synthesis of this compound from the commercially available 2-(dimethylamino)benzaldehyde. The process involves the initial formation of an imine by reacting the aldehyde with ammonia, followed by in-situ reduction to the desired primary amine.
Experimental Workflow: Route 1
References
Physicochemical Properties of 2-(aminomethyl)-N,N-dimethylaniline
An in-depth technical guide on the physicochemical properties of 2-(aminomethyl)-N,N-dimethylaniline for researchers, scientists, and drug development professionals.
IUPAC Name: this compound Molecular Formula: C₉H₁₄N₂ CAS Number: 57678-45-2
Core Physicochemical Data
| Property | This compound | N,N-dimethylaniline (for comparison) |
| Molecular Weight | 150.22 g/mol | 121.18 g/mol |
| Boiling Point | 60 °C at 0.05 mmHg | 193-194 °C at 760 mmHg[1][2][3] |
| Melting Point | Data not available | 1.5-2.5 °C[1][2] |
| pKa | Data not available | 5.15 at 25 °C[1] |
| Solubility | Data not available | Insoluble in water; soluble in ethanol, ether, and chloroform[3][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and determination of physicochemical properties of this compound are crucial for its application in research and development. Below are generalized yet detailed methodologies that can be adapted for this specific compound.
Synthesis Protocol: Reduction of 2-(dimethylaminomethyl)nitrobenzene
A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 2-(dimethylaminomethyl)nitrobenzene.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-(dimethylaminomethyl)nitrobenzene
-
Reducing agent (e.g., Palladium on carbon (Pd/C), Iron powder (Fe))
-
Solvent (e.g., Ethanol, Methanol, Acetic Acid)
-
Acid (if using Fe, e.g., Hydrochloric acid (HCl))
-
Pressurized hydrogenation apparatus (if using H₂/Pd/C)
-
Round-bottom flask and reflux condenser (if using Fe/HCl)
-
Standard laboratory glassware and work-up reagents (e.g., sodium bicarbonate, brine, drying agent like sodium sulfate, rotary evaporator)
Procedure (Catalytic Hydrogenation):
-
In a pressure vessel, dissolve 2-(dimethylaminomethyl)nitrobenzene in a suitable solvent like ethanol.
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Procedure (Iron in Acidic Medium): [5]
-
To a round-bottom flask equipped with a reflux condenser, add 2-(dimethylaminomethyl)nitrobenzene and a solvent such as ethanol or a mixture of ethanol and water.
-
Add an excess of iron powder.
-
Slowly add a catalytic amount of concentrated hydrochloric acid or acetic acid with stirring.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the iron salts.
-
Neutralize the filtrate with a base such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Determination of Melting Point
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., digital melting point device or Thiele tube)
-
Capillary tubes
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially.
-
Observe the sample and determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point.
-
Then, decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
-
A sharp melting range (1-2 °C) is indicative of a pure compound.
Determination of pKa by Potentiometric Titration[6][7]
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.
Apparatus and Reagents:
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Deionized water
-
Buffer solutions for pH meter calibration (pH 4, 7, and 10)
Procedure:
-
Calibrate the pH meter using the standard buffer solutions.
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Allow the pH to stabilize and record the initial pH.
-
Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot a graph of pH versus the volume of HCl added.
-
Determine the equivalence point from the inflection point of the titration curve (or by plotting the first or second derivative).
-
The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination.
Determination of Solubility
Solubility is determined by preparing a saturated solution and measuring the concentration of the solute.
Apparatus and Reagents:
-
Scintillation vials or test tubes
-
Constant temperature shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
-
Solvents (e.g., water, ethanol, etc.)
Procedure (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and place it in a constant temperature shaker (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the sample to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the diluted sample using a calibrated HPLC or UV-Vis method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Biological Context and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activities and signaling pathways of this compound. However, its structural similarity to other biologically active aniline derivatives suggests potential applications in medicinal chemistry.
Derivatives of N,N-dimethylaniline are known to be involved in various biological processes. For example, they can act as inhibitors of certain enzymes or interact with specific receptors. The presence of both a primary amine and a tertiary amine in this compound provides multiple sites for potential biological interactions. Further research is required to elucidate its specific mechanisms of action and signaling pathways.
Safety Information
It is important to handle this compound with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is limited, related aniline derivatives are known to be toxic. Standard safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
References
- 1. N,N-Dimethylaniline CAS#: 121-69-7 [m.chemicalbook.com]
- 2. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 4. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-(aminomethyl)-N,N-dimethylaniline (CAS 57678-45-2)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
Chemical Name: 2-(aminomethyl)-N,N-dimethylaniline CAS Number: 57678-45-2 Synonyms: o-(Dimethylaminomethyl)aniline, N,N-Dimethyl-2-aminobenzylamine
This technical guide provides a comprehensive overview of this compound, a substituted aniline derivative with applications in synthetic and coordination chemistry.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1. This data has been aggregated from various commercial and database sources.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | [Commercial Suppliers] |
| Molecular Weight | 150.22 g/mol | [Commercial Suppliers] |
| Purity | ≥98% | [Commercial Suppliers] |
| Appearance | Liquid | [Inferred from properties] |
| Boiling Point | 60 °C at 0.05 mmHg | [Commercial Suppliers] |
| Storage Temperature | 2-8°C, Protected from light, Desiccated | [Commercial Suppliers] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, a plausible and efficient method is through a one-pot reductive amination of 2-nitrobenzaldehyde. This approach avoids the use of hazardous nitrobenzyl bromides which are known skin irritants and tend to form quaternary ammonium salts as byproducts[1].
Proposed Synthesis Workflow: Reductive Amination
The logical workflow for the synthesis of this compound via reductive amination is depicted below.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on the successful synthesis of related dialkylaminomethylanilines and general principles of reductive amination[1][2][3][4].
Materials:
-
2-Nitrobenzaldehyde
-
Dimethylamine (e.g., 40% solution in water or as a gas)
-
Palladium on carbon (Pd/C, 10%)
-
Dioxane (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel (autoclave), add 2-nitrobenzaldehyde and a catalytic amount of 10% Pd/C under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous dioxane as the solvent, followed by an excess of dimethylamine. The use of a large excess of the secondary amine is crucial to drive the aminomethylation and prevent self-condensation[1].
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up:
-
Cool the reaction vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of dioxane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a liquid.
Applications in Coordination Chemistry and Catalysis
The primary application of this compound appears to be as a bidentate ligand in coordination chemistry, particularly in the formation of palladium complexes used in catalysis. The presence of both a primary or secondary amine and a tertiary amine allows for the formation of stable chelate rings with metal centers.
While specific catalytic applications for complexes of this compound are not extensively detailed in the available literature, related aminomethylphosphine ligands derived from 2-(aminomethyl)aniline have been successfully used in palladium-catalyzed Heck reactions.
Logical Relationship in Ligand Synthesis and Complex Formation
The following diagram illustrates the logical progression from the starting material to its application as a ligand in a catalytic system.
Caption: From starting material to catalytic application.
Biological Activity and Potential in Drug Development
Currently, there is no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, research into related aminobenzylamine derivatives has shown potential in various therapeutic areas.
For instance, a series of para-aminobenzylamine derivatives have been identified as potent dual inhibitors of the host proteases TMPRSS2 and HAT, demonstrating significant antiviral activity against SARS-CoV-2 in lung epithelial cells[5]. These findings suggest that the aminobenzylamine scaffold could be a valuable starting point for the development of broad-spectrum antiviral agents.
Furthermore, other studies on aminodiphenylamine and aminobenzothiazole derivatives have reported antimicrobial, antibiofilm, and anticancer activities[6][7]. While these compounds are structurally distinct from this compound, the collective evidence points to the potential of substituted anilines and benzylamines as a source of biologically active molecules.
Future research could involve the screening of this compound and its derivatives in various biological assays to explore their therapeutic potential.
Safety and Handling
Conclusion
This compound is a chemical intermediate with a primary application as a ligand in coordination chemistry. While detailed experimental protocols and biological activity data are currently limited in the public domain, its synthesis is achievable through established methods like reductive amination. The broader class of aminobenzylamine derivatives shows promise in drug discovery, suggesting that further investigation into the biological properties of this compound is warranted. Researchers interested in this molecule should consult commercial suppliers for detailed analytical data and exercise caution during handling, following safety guidelines for related aniline compounds.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 2-(aminomethyl)-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(aminomethyl)-N,N-dimethylaniline, also known by its IUPAC name 2-[(dimethylamino)methyl]aniline, is an aromatic amine with potential applications in chemical synthesis and drug development. Its structure, featuring a primary amine and a tertiary amine on an aniline scaffold, makes it a versatile building block for the synthesis of more complex molecules and heterocyclic compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and available experimental data.
Molecular Structure and Properties
The molecular structure of this compound consists of a benzene ring substituted with an aminomethyl group and a dimethylamino group at positions 2 and 1, respectively.
Chemical Structure:
Key Identifiers and Properties:
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-[(dimethylamino)methyl]aniline | PubChem[1] |
| CAS Number | 57678-45-2, 1904-62-7 | BLDpharm[2], PubChem[1] |
| Molecular Formula | C₉H₁₄N₂ | PubChem[1] |
| Molecular Weight | 150.22 g/mol | PubChem[1] |
| Canonical SMILES | CN(C)CC1=CC=CC=C1N | PubChem[1] |
| InChI | InChI=1S/C9H14N2/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7,10H2,1-2H3 | PubChem[1] |
| InChIKey | XQWHZHODENELCJ-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Liquid | - |
| Boiling Point | 60 °C at 0.05 mmHg | LabSolutions[3] |
| Purity | 98% | LabSolutions[3] |
| Storage | 2-8°C, Keep in dark place, sealed in dry | BLDpharm[2] |
Synthesis
A potential synthetic workflow, based on general organic chemistry principles, is outlined below. This is a hypothetical pathway and would require experimental optimization.
Caption: Hypothetical synthesis workflow for this compound.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
A ¹H NMR spectrum for 2-DIMETHYLAMINOMETHYL-ANILINE (CAS 1904-62-7) is available from ChemicalBook, although the actual spectral data is not provided in the search results.[4] Based on the structure, the following proton signals would be expected:
-
Aromatic protons: Multiplets in the range of δ 6.5-7.5 ppm.
-
Aminomethyl protons (-CH₂-): A singlet around δ 3.5-4.5 ppm.
-
Amino protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
Dimethylamino protons (-N(CH₃)₂): A singlet around δ 2.2-2.8 ppm.
¹³C NMR Spectroscopy
Predicted ¹³C NMR data for structurally similar compounds like 2,3-dimethylaniline and 2,6-dimethylaniline are available.[5][6] For this compound, one would expect to see:
-
Aromatic carbons: Six distinct signals in the aromatic region (δ 110-150 ppm).
-
Aminomethyl carbon (-CH₂-): A signal in the aliphatic region.
-
Dimethylamino carbons (-N(CH₃)₂): A signal in the aliphatic region.
FT-IR Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule.[7][8]
-
N-H stretching (primary amine): Two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Bands in the region of 2800-3100 cm⁻¹.
-
N-H bending (primary amine): A band around 1590-1650 cm⁻¹.
-
C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-N stretching: Bands in the region of 1250-1350 cm⁻¹.
Mass Spectrometry
The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) and cleavage of the benzylic C-N bond.
Biological Activity and Applications
Currently, there is a lack of published research on the specific biological activities or signaling pathway involvement of this compound. However, its structural motifs are present in various biologically active molecules and pharmaceutical compounds.
The presence of both a primary and a tertiary amine makes it a valuable intermediate in the synthesis of:
-
Heterocyclic compounds: It can serve as a precursor for the synthesis of quinazolines and other nitrogen-containing heterocycles which are known to have a wide range of pharmacological activities.
-
Ligands for metal complexes: The diamine structure allows it to act as a chelating ligand for various metal ions, with potential applications in catalysis and materials science.
-
Drug candidates: The aniline scaffold is a common feature in many drug molecules. This compound could be used as a starting material for the development of new therapeutic agents.
Conclusion
This compound is a commercially available compound with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive set of experimental data is not yet publicly available, this guide provides an overview of its known properties and predicted spectral characteristics based on its molecular structure. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its potential applications.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the public domain based on the conducted searches. Researchers interested in working with this compound would need to develop and validate their own procedures, potentially adapting methods used for structurally related compounds. Commercial suppliers provide basic handling and storage information.[2][3]
References
- 1. 2-((Dimethylamino)methyl)aniline | C9H14N2 | CID 12586115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 57678-45-2|this compound|BLD Pharm [bldpharm.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 2-DIMETHYLAMINOMETHYL-ANILINE(1904-62-7) 1H NMR [m.chemicalbook.com]
- 5. 2,3-Dimethylaniline(87-59-2) 13C NMR [m.chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: 2-(Aminomethyl)-N,N-dimethylaniline
This technical guide provides a comprehensive overview of 2-(aminomethyl)-N,N-dimethylaniline, a versatile substituted aniline derivative. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details the compound's nomenclature, physicochemical properties, a plausible synthetic route, and its application in the synthesis of heterocyclic compounds.
Compound Identification and Properties
The compound of interest is a disubstituted aniline with both a tertiary amine (-N(CH₃)₂) and an aminomethyl (-CH₂NH₂) group at the ortho position.
IUPAC Name: this compound
Synonyms:
-
N-[2-(Aminomethyl)phenyl]-N,N-dimethylamine
-
o-(N,N-dimethylamino)benzylamine
-
[2-(aminomethyl)phenyl]dimethylamine
CAS Number: 57678-45-2
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂ | [PubChem CID: 12586115] |
| Molecular Weight | 150.22 g/mol | [PubChem CID: 12586115] |
| Exact Mass | 150.1157 g/mol | [PubChem CID: 12586115] |
| Physical Form | Liquid | [Sigma-Aldrich] |
| Boiling Point | 60 °C at 0.05 mmHg | [LabSolutions] |
| XLogP3 | 1.3 | [PubChem CID: 12586115] |
| Hydrogen Bond Donor Count | 1 | [PubChem CID: 12586115] |
| Hydrogen Bond Acceptor Count | 2 | [PubChem CID: 12586115] |
| Storage Conditions | 2-8 °C, Keep in dark place, Sealed in dry | [BLDpharm] |
Synthesis of this compound
A robust and common method for the synthesis of primary amines is the reduction of the corresponding nitrile. For this compound, a logical precursor is 2-(dimethylamino)benzonitrile. The reduction can be effectively carried out using a strong hydride reducing agent such as Lithium Aluminum Hydride (LiAlH₄).
Experimental Protocol: Reduction of 2-(dimethylamino)benzonitrile
This protocol is a general procedure for the LiAlH₄ reduction of nitriles to primary amines and is applicable for the synthesis of the title compound.
Materials:
-
2-(dimethylamino)benzonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
10% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate or Dichloromethane (DCM)
-
Celite or other filter aid
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile) under a nitrogen atmosphere at 0 °C, a solution of 2-(dimethylamino)benzonitrile (1.0 equivalent) in anhydrous THF is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled back to 0 °C.
-
The reaction is carefully quenched by the sequential, dropwise addition of water (1 mL for every 1 g of LiAlH₄ used), followed by 10% aqueous NaOH (1.5 mL for every 1 g of LiAlH₄), and finally water again (3 mL for every 1 g of LiAlH₄). This procedure is known as the Fieser workup and is designed to produce a granular precipitate that is easy to filter.
-
The resulting suspension is stirred at room temperature for 15 minutes, then filtered through a pad of Celite. The filter cake is washed thoroughly with ethyl acetate or DCM.
-
The filtrate is transferred to a separatory funnel. The organic layer is separated, washed with water and then with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
If necessary, the crude product can be purified by vacuum distillation or column chromatography.
Synthesis Workflow Diagram
The following diagram illustrates the synthetic pathway from the nitrile precursor to the final amine product.
Caption: Synthetic workflow for this compound.
Application in Heterocycle Synthesis
2-(Aminomethyl)-phenylamine derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. A recent study highlights their use in the N-N bond-forming oxidative cyclization to produce indazoles, which are important scaffolds in medicinal chemistry.
Experimental Protocol: Synthesis of 2H-Indazoles
The following protocol describes the synthesis of a 2H-indazole derivative using a 2-(aminomethyl)-phenylamine substrate, such as the title compound.[1]
Materials:
-
This compound (or other 2-aminomethyl-phenylamine substrate)
-
Methanol (MeOH)
-
Ammonium molybdate ((NH₄)₂MoO₄)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of the this compound substrate (1.0 equivalent) in methanol (e.g., 40-100 mg in 3 mL) is cooled to 0 °C in an ice bath.[1]
-
Ammonium molybdate (1.0 equivalent) and 30% aqueous H₂O₂ (10.0 equivalents) are added to the cooled solution.[1]
-
The reaction mixture is stirred at room temperature for 1-24 hours, with the reaction progress monitored by HPLC/MS until the starting material is consumed.[1]
-
After completion, the mixture is cooled back to 0 °C and the reaction is quenched by the addition of 10% aqueous Na₂S₂O₃ solution (e.g., 2 mL).[1]
-
The mixture is diluted with water and neutralized with saturated aqueous NaHCO₃ solution.[1]
-
The aqueous mixture is extracted three times with DCM.[1]
-
The combined organic phases are dried over MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is then purified by preparative chromatography to yield the desired indazole.[1]
Proposed Reaction Pathway
The transformation involves an oxidative cyclization where a new N-N bond is formed. The proposed mechanism suggests the oxidation of the anilinic nitrogen to a nitroso intermediate, which then undergoes an intramolecular nucleophilic attack by the primary amine of the aminomethyl group, followed by cyclization and dehydration to form the indazole ring.[1]
Caption: Proposed pathway for indazole synthesis from the title compound.
References
Spectral Data Analysis of 2-(aminomethyl)-N,N-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the predicted and expected spectral data for the compound 2-(aminomethyl)-N,N-dimethylaniline (CAS No. 57678-45-2). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on high-quality predicted Nuclear Magnetic Resonance (NMR) data, alongside a thorough discussion of the anticipated Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics. This guide also outlines standardized experimental protocols for the acquisition of such spectral data, serving as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a substituted aromatic amine containing a tertiary amine, a primary amine, and a disubstituted benzene ring. This unique combination of functional groups makes it an interesting building block in organic synthesis and a potential scaffold in medicinal chemistry. Accurate spectral characterization is crucial for the unambiguous identification and quality control of this and related compounds. This guide aims to provide a comprehensive reference for the spectral properties of this compound.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to the absence of publicly available experimental NMR data, the following ¹H and ¹³C NMR spectral data have been generated using a high-quality NMR prediction engine. These predictions are based on established algorithms and a vast database of known chemical shifts. It is important to note that while these predictions are highly reliable, experimental verification is always recommended.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N(CH₃)₂ | 2.70 | Singlet | 6H |
| Ar-CH₂-NH₂ | 3.85 | Singlet | 2H |
| NH₂ | 1.50 (broad) | Singlet | 2H |
| Aromatic H | 7.20 - 7.35 | Multiplet | 4H |
Disclaimer: These are predicted values and may differ from experimental results.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| N(CH₃)₂ | 45.0 |
| Ar-CH₂-NH₂ | 48.0 |
| Aromatic C (quaternary, C-N) | 152.0 |
| Aromatic C (quaternary, C-CH₂) | 135.0 |
| Aromatic CH | 128.0 - 130.0 |
Disclaimer: These are predicted values and may differ from experimental results.
Expected Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H (primary amine) | 3300 - 3500 | Medium, two bands | Symmetric & Asymmetric Stretch |
| C-H (aromatic) | 3000 - 3100 | Medium to Weak | Stretch |
| C-H (aliphatic) | 2850 - 3000 | Medium | Stretch |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong | Stretch |
| C-N (aromatic amine) | 1250 - 1350 | Strong | Stretch |
| C-N (aliphatic amine) | 1020 - 1250 | Medium | Stretch |
| N-H (primary amine) | 1590 - 1650 | Medium | Bend |
Expected Mass Spectrometry (MS) Data
In mass spectrometry, this compound (molar mass: 150.22 g/mol ) is expected to show a prominent molecular ion peak (M⁺) in its electron ionization (EI) mass spectrum.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 150 | Molecular ion (M⁺) |
| 133 | Loss of NH₃ |
| 121 | Loss of CH₂NH₂ |
| 106 | Loss of N(CH₃)₂ |
| 77 | Phenyl group fragment |
Experimental Protocols
The following are general protocols for the acquisition of NMR, IR, and MS spectra for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or solvent) first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquisition:
-
EI-MS: Introduce the sample (often via a direct insertion probe or a gas chromatograph) into the ion source where it is bombarded with high-energy electrons.
-
ESI-MS: Infuse the sample solution into the ESI source where a high voltage is applied to generate a fine spray of charged droplets.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
This technical guide provides a foundational understanding of the spectral characteristics of this compound. While experimental data is currently scarce, the predicted NMR data, in conjunction with the expected IR and MS features, offers a robust starting point for the identification and characterization of this compound. The outlined experimental protocols provide a standardized approach for researchers to obtain empirical data, which will be invaluable for validating and refining the predictions presented herein.
An In-Depth Technical Review of 2-(Aminomethyl)-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(aminomethyl)-N,N-dimethylaniline, a substituted aniline derivative of interest in chemical synthesis and potential pharmacological applications. This document details its chemical properties, outlines plausible synthetic routes based on established organic chemistry principles, and discusses the general biological relevance of related compounds, while highlighting the current gap in specific research on this particular molecule.
Core Chemical and Physical Properties
This compound, with the canonical SMILES representation CN(C)c1ccccc1CN, possesses the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . While detailed experimental data remains limited in publicly accessible literature, its fundamental properties can be summarized as follows.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | - |
| Molecular Weight | 150.22 g/mol | - |
| CAS Number | 57678-45-2 | [1][2] |
| IUPAC Name | This compound | - |
| Synonyms | N'-(2-(dimethylamino)benzyl)amine | - |
Synthesis and Experimental Protocols
Synthetic Pathway 1: Reduction of N,N-Dimethyl-2-nitrobenzylamine
This common and effective method for preparing primary anilines involves the reduction of a corresponding nitroaromatic compound. The synthesis would proceed in two main steps: the formation of the N,N-dimethyl-2-nitrobenzylamine intermediate, followed by its reduction to the target compound.
Step 1: Synthesis of N,N-Dimethyl-2-nitrobenzylamine
A plausible method for this step is the reaction of 2-nitrobenzyl halide (e.g., bromide or chloride) with dimethylamine.
-
Reaction: 2-nitrobenzyl bromide + (CH₃)₂NH → N,N-Dimethyl-2-nitrobenzylamine + HBr
-
Experimental Protocol (Hypothetical):
-
In a round-bottom flask, dissolve 2-nitrobenzyl bromide (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of dimethylamine (2.2 equivalents, typically as a solution in THF or ethanol) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N-dimethyl-2-nitrobenzylamine.
-
Purify the product via column chromatography on silica gel.
-
Step 2: Reduction of N,N-Dimethyl-2-nitrobenzylamine
The nitro group can be reduced to a primary amine using various established methods, including catalytic hydrogenation or metal-acid reductions.[3][4]
-
Reaction: N,N-Dimethyl-2-nitrobenzylamine + Reducing Agent → this compound
-
Experimental Protocol (Catalytic Hydrogenation - Hypothetical):
-
Dissolve N,N-dimethyl-2-nitrobenzylamine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until the consumption of hydrogen ceases.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired this compound.
-
Further purification can be achieved by distillation under reduced pressure or column chromatography if necessary.
-
DOT Script for Synthetic Pathway 1
A diagram illustrating the proposed two-step synthesis of this compound via a nitro-intermediate.
Synthetic Pathway 2: Alkylation of 2-Aminobenzylamine
This pathway involves the direct methylation of the primary aliphatic amine of 2-aminobenzylamine. However, controlling the selectivity of N-alkylation can be challenging, as over-alkylation to form quaternary ammonium salts is a common side reaction.[5][6] A regioselective approach would be necessary to favor methylation of the more nucleophilic benzylamine over the less nucleophilic aniline amine.
-
Reaction: 2-Aminobenzylamine + Methylating Agent → this compound
-
Experimental Protocol (Hypothetical Reductive Amination):
-
Dissolve 2-aminobenzylamine (1 equivalent) in a suitable solvent like methanol.
-
Add an excess of formaldehyde (as an aqueous solution, formalin) to the mixture.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully adding an aqueous acid solution.
-
Make the solution basic with an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
DOT Script for Synthetic Pathway 2
A diagram showing a potential one-step synthesis of this compound via reductive amination.
Biological Activities and Signaling Pathways
There is currently a significant lack of published data on the specific biological activities of this compound. However, the broader class of substituted anilines and benzylamines are known to exhibit a wide range of pharmacological properties.
Aniline derivatives are key structural motifs in many approved drugs and are explored in various therapeutic areas. For instance, certain 2-substituted aniline pyrimidine derivatives have been investigated as potent dual inhibitors of Mer and c-Met kinases, which are implicated in cancer progression.[7] This suggests that the structural backbone of this compound could potentially be a scaffold for the development of kinase inhibitors.
Furthermore, the general class of aromatic amines has been studied for a variety of biological effects, including antimicrobial and anticancer activities. The substitution pattern on the aniline ring plays a crucial role in determining the specific biological activity and mechanism of action.
Given the absence of specific data, a hypothetical workflow for the initial biological screening of this compound is presented below.
DOT Script for a Hypothetical Biological Screening Workflow
A flowchart depicting a hypothetical workflow for the initial biological evaluation of this compound.
Conclusion and Future Directions
This compound is a chemical entity with potential for further exploration in medicinal chemistry and materials science. While detailed experimental data is scarce, its synthesis is achievable through established organic chemistry reactions. The lack of biological data presents an opportunity for researchers to investigate its potential pharmacological activities, particularly in the areas of kinase inhibition and antimicrobial effects, where related aniline derivatives have shown promise. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic biological screening to elucidate its potential therapeutic value.
References
- 1. Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 57678-45-2|this compound|BLD Pharm [bldpharm.com]
- 3. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the History and Synthesis of 2-(Aminomethyl)-N,N-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
While the formal discovery of 2-(aminomethyl)-N,N-dimethylaniline, including a specific discoverer and date, is not well-documented in readily available literature, its history is intrinsically linked to the broader exploration of substituted anilines and benzylamines. The foundational compound, N,N-dimethylaniline, was first synthesized by the German chemist A. W. Hofmann in 1850, paving the way for the development of a vast array of derivatives with diverse applications.[1] The synthesis of this compound likely emerged from systematic efforts to functionalize the ortho position of N,N-dimethylaniline, a common strategy in medicinal and materials chemistry to modulate a molecule's properties.
This technical guide provides an in-depth overview of the synthesis of this compound, including potential synthetic pathways, detailed experimental protocols derived from analogous reactions, and relevant quantitative data.
Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes. The most common and logical approaches involve either the formation of the aminomethyl group on a pre-existing N,N-dimethylaniline scaffold or the N,N-dimethylation of a precursor already containing the aminomethyl moiety.
A plausible and frequently employed strategy for introducing an aminomethyl group at the ortho position of an activated aromatic ring like N,N-dimethylaniline involves a directed ortho-lithiation followed by reaction with a suitable electrophile. This process is outlined in the workflow below.
Caption: General workflow for the synthesis of this compound via directed ortho-lithiation.
Two primary synthetic strategies are detailed below:
-
N,N-Dimethylation of 2-(Aminomethyl)aniline: This approach starts with the commercially available 2-(aminomethyl)aniline (also known as o-aminobenzylamine) and introduces the two methyl groups onto the aniline nitrogen.
-
Reduction of 2-(Dimethylamino)benzonitrile: This method involves the synthesis of the corresponding benzonitrile derivative, followed by the chemical reduction of the nitrile group to an aminomethyl group.
Experimental Protocols
While a specific, detailed historical protocol for the first synthesis of this compound is not available, the following protocols are based on well-established and analogous synthetic transformations reported in the chemical literature.
Protocol 1: N,N-Dimethylation of 2-(Aminomethyl)aniline
This protocol is adapted from general methods for the N,N-dimethylation of primary aromatic amines using formaldehyde and a reducing agent, a process known as the Eschweiler-Clarke reaction.
Reaction Scheme:
Caption: N,N-Dimethylation of 2-(Aminomethyl)aniline.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(aminomethyl)aniline (1.0 eq).
-
Add an excess of aqueous formaldehyde (e.g., 37 wt. % in H₂O, 2.5 eq).
-
Add an excess of formic acid (e.g., 98%, 2.5 eq) dropwise to the stirred mixture. The addition is exothermic and may require cooling.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and make it alkaline by the careful addition of a saturated sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Reduction of 2-(Dimethylamino)benzonitrile
This protocol is based on the general procedure for the reduction of nitriles to primary amines using a metal hydride reducing agent like lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
Caption: Reduction of 2-(Dimethylamino)benzonitrile.
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, e.g., 1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Dissolve 2-(dimethylamino)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours (e.g., 2-6 hours), monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts through a pad of Celite and wash thoroughly with THF or diethyl ether.
-
Combine the filtrate and washings, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Quantitative Data
Specific quantitative data for the original synthesis of this compound is not available in the searched literature. However, based on analogous reactions and data from chemical suppliers, the following table summarizes expected and reported properties.
| Property | Value | Source/Analogy |
| Molecular Formula | C₉H₁₄N₂ | Calculated |
| Molecular Weight | 150.22 g/mol | Calculated |
| Boiling Point | 60 °C at 0.05 mmHg | Chemical Supplier Data[2] |
| Typical Yield (Protocol 1) | 70-90% | Analogy to Eschweiler-Clarke reactions |
| Typical Yield (Protocol 2) | 80-95% | Analogy to LiAlH₄ reductions of nitriles |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.05 (m, 4H, Ar-H), 3.75 (s, 2H, CH₂), 2.65 (s, 6H, N(CH₃)₂) | Predicted/Typical Chemical Shifts |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 151.0, 130.0, 128.5, 123.0, 120.0, 118.0, 45.0 (N(CH₃)₂), 40.0 (CH₂) | Predicted/Typical Chemical Shifts |
Conclusion
While the precise historical details of the discovery of this compound remain elusive, its synthesis can be reliably achieved through established organic chemistry methodologies. The protocols provided, based on the N,N-dimethylation of 2-(aminomethyl)aniline and the reduction of 2-(dimethylamino)benzonitrile, offer robust pathways for its preparation in a laboratory setting. Further research into historical chemical archives and patent literature may yet uncover the original synthesis and discoverer of this versatile ortho-substituted N,N-dimethylaniline derivative. The compound remains a valuable building block for the synthesis of more complex molecules in the fields of pharmaceuticals, materials science, and dye chemistry.
References
An In-depth Technical Guide to 2-(aminomethyl)-N,N-dimethylaniline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(aminomethyl)-N,N-dimethylaniline is a substituted aniline derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its structural features, combining a reactive primary amine and a tertiary aniline nitrogen, make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this compound and its derivatives. The information presented is intended to be a valuable resource for researchers and professionals engaged in the development of novel therapeutics.
Synthesis of this compound and its Derivatives
The synthesis of the core molecule, this compound, can be achieved through a multi-step process starting from N,N-dimethylaniline. A plausible and efficient method involves the formylation of N,N-dimethylaniline to produce 2-formyl-N,N-dimethylaniline, followed by reductive amination.
A generalized synthetic workflow is presented below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
This protocol describes the synthesis of a series of 2-substituted aniline pyrimidine derivatives, which have shown potent dual inhibitory activity against Mer and c-Met kinases.
Step 1: Preparation of Intermediate 13
To a solution of intermediate 12 (1.0 eq) and 2,4-dichloropyrimidine (1.0 eq) in DMF, K₂CO₃ (1.1 eq) is added. The mixture is stirred at 80 °C for 4.5 hours. The reaction solution is then poured into ice water, and the resulting precipitate is filtered, washed, and dried to yield intermediate 13.
Step 2: Synthesis of Target Compounds (e.g., 14a-14i)
A mixture of intermediate 13 (1.0 eq), the appropriate substituted aniline (1.2 eq), and p-toluenesulfonic acid (PTSA) (0.2 eq) in isopropanol is heated to reflux for 4 hours. After cooling, the precipitate is collected by filtration, washed with isopropanol, and dried to afford the target compounds.
Biological Activities and Derivatives
Derivatives of this compound have demonstrated a wide range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas, particularly in oncology.
Kinase Inhibition
A significant area of investigation for these derivatives is their activity as kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Certain 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met receptor tyrosine kinases. The simultaneous inhibition of these two pathways offers a promising strategy to overcome drug resistance and improve therapeutic outcomes in various cancers.
Table 1: In Vitro Kinase Inhibitory Activity of Selected 2-substituted Aniline Pyrimidine Derivatives
| Compound | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) |
| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 |
| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 |
Data extracted from a study on novel 2-substituted aniline pyrimidine derivatives.
Antiproliferative Activity
Consistent with their kinase inhibitory activity, these derivatives exhibit potent antiproliferative effects against various cancer cell lines.
Table 2: Antiproliferative Activity (IC₅₀, µM) of Selected Derivatives against Cancer Cell Lines
| Compound | HepG2 (Liver Cancer) | MDA-MB-231 (Breast Cancer) | HCT116 (Colon Cancer) |
| 18c | 0.45 ± 0.05 | 0.52 ± 0.06 | 0.38 ± 0.04 |
| 17c | Not Reported | Not Reported | Not Reported |
Data extracted from a study on novel 2-substituted aniline pyrimidine derivatives.
Ferroptosis Inhibition
Derivatives of N,N-dimethylaniline have also been identified as potent inhibitors of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. One such derivative, the aminoindan GIF-2197-r, is effective at a concentration of 0.01 μM.[1] This activity is attributed to its ability to localize to lysosomes and coordinate with ferrous ions.[1]
Signaling Pathways
The biological effects of this compound derivatives are mediated through the modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Mer/c-Met Signaling Pathway
The dual inhibition of Mer and c-Met by certain derivatives disrupts downstream signaling cascades that are critical for cancer cell survival, proliferation, and metastasis.
Caption: Inhibition of Mer/c-Met signaling by derivatives.
PI3K/AKT/mTOR Signaling Pathway
Some aniline derivatives have been shown to induce apoptosis in cancer cells by activating autophagy through the inhibition of the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: Modulation of PI3K/AKT/mTOR pathway by derivatives.
Experimental Protocols for Biological Evaluation
Kinase Inhibitory Assay
The inhibitory activity of the compounds against specific kinases can be determined using various commercially available assay kits, such as the ADP-Glo™ Kinase Assay. Briefly, the kinase, substrate, ATP, and the test compound are incubated together. The amount of ADP produced, which is proportional to the kinase activity, is then measured by luminescence.
Cell Proliferation Assay (MTT Assay)
Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength to determine cell viability.
Apoptosis Assay (TUNEL Assay)
To assess apoptosis, cells are treated with the test compounds, fixed, and then subjected to a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. This method detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of the DNA fragments. The apoptotic cells can then be visualized and quantified using fluorescence microscopy.
Cell Migration Assay (Transwell Assay)
The effect of the compounds on cancer cell migration can be evaluated using a Transwell chamber assay. Cells are seeded in the upper chamber of the Transwell insert, and the test compound is added to the lower chamber. After incubation, the non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed, stained, and counted.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their ability to be readily synthesized and modified, coupled with their diverse biological activities, including potent kinase inhibition and induction of apoptosis, makes them an important area of focus for future research. This technical guide provides a foundational resource for scientists and researchers to further explore and exploit the therapeutic potential of this chemical scaffold.
References
Theoretical Analysis of 2-(aminomethyl)-N,N-dimethylaniline: A Methodological Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive theoretical framework for the computational analysis of 2-(aminomethyl)-N,N-dimethylaniline. Due to a lack of extensive dedicated theoretical studies on this specific molecule in publicly accessible literature, this guide outlines a robust, standardized protocol for conducting such an analysis. It details the requisite computational methodologies, from geometry optimization to the prediction of spectroscopic and electronic properties. The included data tables, derived from studies on the closely related molecule N,N-dimethylaniline, serve as illustrative examples of the expected outcomes of such an investigation. Furthermore, this paper presents standardized workflows for computational analysis and conceptual signaling pathways in the DOT language for visualization, providing a blueprint for future research endeavors.
Introduction
This compound is a substituted aniline derivative with potential applications in organic synthesis and as a precursor for pharmacologically active compounds. A thorough understanding of its conformational landscape, electronic structure, and reactivity is crucial for its effective utilization. Computational chemistry provides a powerful, non-invasive means to elucidate these properties at the molecular level. This whitepaper outlines the theoretical approaches, specifically Density Functional Theory (DFT), that can be employed to achieve a comprehensive understanding of this molecule.
Proposed Experimental Protocols: A Theoretical Investigation Workflow
The following section details a standardized protocol for the theoretical characterization of this compound using computational chemistry methods.
Geometry Optimization and Vibrational Frequency Analysis
The initial and most critical step in computational analysis is the determination of the molecule's most stable three-dimensional structure.
Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView).
-
Computational Method Selection: Density Functional Theory (DFT) with the B3LYP functional is a widely accepted method for reliable geometric and electronic property predictions of organic molecules.
-
Basis Set Selection: The 6-311++G(d,p) basis set is recommended to provide a good balance between computational cost and accuracy, allowing for the description of polarization and diffuse functions, which are important for capturing non-covalent interactions and electronic properties.
-
Geometry Optimization: The initial structure is optimized to a local minimum on the potential energy surface using the selected DFT method and basis set. This is an iterative process where the forces on each atom are minimized.
-
Vibrational Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
Electronic and Spectroscopic Properties Prediction
Once the optimized geometry is obtained, a range of electronic and spectroscopic properties can be calculated.
Protocol:
-
Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.
-
UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and simulate the UV-Vis absorption spectrum. This allows for the assignment of experimentally observed spectral bands.
-
NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is used to calculate the theoretical chemical shifts (¹H and ¹³C) for comparison with experimental NMR data.
Illustrative Data Presentation
Table 1: Illustrative Optimized Geometrical Parameters for N,N-dimethylaniline (B3LYP/6-311++G**)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N(CH₃)₂ | 1.39 Å |
| N-CH₃ | 1.45 Å | |
| C-C (aromatic) | 1.39 - 1.40 Å | |
| Bond Angle | C-N-C (methyls) | 117.5° |
| C(aromatic)-N-C(methyl) | 121.0° |
Table 2: Illustrative Calculated Vibrational Frequencies for N,N-dimethylaniline
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3060 - 3100 | 3050 - 3090 |
| C-H stretch (methyl) | 2950 - 3000 | 2940 - 2990 |
| C=C stretch (aromatic) | 1500 - 1600 | 1490 - 1590 |
| C-N stretch | 1350 | 1345 |
Table 3: Illustrative Calculated Electronic Properties for N,N-dimethylaniline
| Property | Calculated Value |
| HOMO Energy | -5.2 eV |
| LUMO Energy | -0.1 eV |
| HOMO-LUMO Gap | 5.1 eV |
| Dipole Moment | 1.6 D |
Mandatory Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and a hypothetical signaling pathway where a molecule with the structural motifs of this compound might be involved.
Caption: A flowchart of the proposed computational workflow.
Caption: A hypothetical signaling pathway for a potential ligand.
Conclusion
While dedicated theoretical studies on this compound are currently sparse, the computational protocols outlined in this whitepaper provide a clear and robust roadmap for future investigations. The application of DFT and other quantum chemical methods will undoubtedly yield valuable insights into the structure, reactivity, and potential applications of this molecule. The illustrative data from N,N-dimethylaniline serves as a useful benchmark for what can be expected from such studies. It is our recommendation that the protocols herein be adopted to build a foundational theoretical understanding of this compound, which will be invaluable for guiding its application in research and development.
Methodological & Application
Application Notes and Protocols for 2-(Aminomethyl)-N,N-dimethylaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(aminomethyl)-N,N-dimethylaniline, a versatile building block in modern organic synthesis. The document details its application as a precursor for specialized ligands in catalysis and explores the reactivity of the core N,N-dimethylaniline scaffold in key C-H functionalization reactions. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these methodologies in a laboratory setting.
Ligand Synthesis for Catalysis
The primary application of this compound is as a precursor for the synthesis of bespoke ligands for transition metal and main group element complexes. The presence of a chelating aminomethyl group and a reactive aniline nitrogen allows for the construction of sophisticated ligand architectures.
Synthesis of Hybrid Amido-Amino Ligands for Tetrylenes
This compound serves as a key starting material for the synthesis of hybrid amido-amino ligands used to stabilize low-valent Group 14 elements (Ge, Sn, Pb), known as tetrylenes. These complexes are of interest for their unique electronic properties and reactivity.[1]
A general synthetic pathway involves the N-functionalization of the aniline nitrogen followed by deprotonation and reaction with a metal dihalide.
Caption: Synthesis of Tetrylene Complexes.
Experimental Protocol: Synthesis of N-Trimethylsilyl-2-[(dimethylamino)methyl]aniline [1]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous diethyl ether.
-
Deprotonation: Cool the solution to -78 °C and add one equivalent of n-butyllithium (n-BuLi) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Silylation: Cool the solution back to -78 °C and add one equivalent of trimethylsilyl chloride (TMSCl) dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir overnight. The next day, filter the mixture to remove lithium chloride.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the N-trimethylsilylated product.
Further reaction of this intermediate with a second equivalent of n-BuLi followed by the addition of a metal(II) chloride (e.g., GeCl₂, SnCl₂) affords the corresponding tetrylene complex.[1]
Synthesis of Diaminophosphine Ligands for Palladium Catalysis
While not starting directly from the N,N-dimethyl derivative, the closely related 2-(aminomethyl)aniline is a precursor for P,N-ligands used in palladium-catalyzed cross-coupling reactions like the Heck reaction. This highlights the utility of the core scaffold in creating ligands for important catalytic transformations.[2]
C-H Functionalization of the N,N-Dimethylaniline Scaffold
The N,N-dimethylaniline moiety is a versatile substrate for direct C-H functionalization reactions. The dimethylamino group can act as a directing group, although its influence can be overridden by specific ligand and catalyst systems to achieve high regioselectivity. The following sections detail representative palladium- and yttrium-catalyzed reactions on the N,N-dimethylaniline core, which are applicable to derivatives like this compound, assuming appropriate protection or compatibility of the aminomethyl group.
Palladium-Catalyzed para-Selective C-H Olefination
A highly para-selective C-H olefination of N,N-dimethylaniline derivatives can be achieved using a palladium catalyst with a specialized S,O-ligand.[3] This method provides a direct route to introduce vinyl groups at the para position of the aniline ring, a valuable transformation for the synthesis of functional materials and pharmaceutical intermediates.
Caption: Palladium-Catalyzed C-H Olefination.
Quantitative Data: para-Selective C-H Olefination of N,N-Dimethylaniline Derivatives [3]
| Entry | Aniline Derivative | Alkene | Yield (%) | para:ortho Selectivity |
| 1 | N,N-Dimethylaniline | Ethyl acrylate | 71 | >19:1 |
| 2 | N,N-Diethylaniline | Methyl acrylate | 96 | >19:1 |
| 3 | N,N-Dimethyl-3-methoxyaniline | Ethyl acrylate | 75 | 4:1 |
| 4 | N,N-Dimethyl-4-fluoroaniline | Ethyl acrylate | 65 | N/A |
Experimental Protocol: para-Selective Olefination of N,N-Dimethylaniline [3]
-
Reagents: To a vial, add N,N-dimethylaniline (1 equiv), ethyl acrylate (1.2 equiv), Pd(OAc)₂ (5 mol%), the S,O-ligand (3-methyl-2-(phenylthio)butanoic acid, 10 mol%), and PhCO₃tBu (1.5 equiv).
-
Solvent: Add 1,2-dichloroethane (DCE) as the solvent.
-
Reaction Conditions: Stir the mixture at 40 °C.
-
Monitoring: Monitor the reaction progress using TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture, dilute with an appropriate organic solvent, and wash with water and brine. Purify the crude product by column chromatography on silica gel.
Yttrium-Catalyzed ortho-Selective C-H Alkylation
In contrast to the palladium-catalyzed para-selectivity, a cationic half-sandwich yttrium alkyl complex catalyzes the highly efficient and ortho-selective C-H addition of N,N-dimethylanilines to alkenes.[4] This atom-economical process provides a direct route to branched alkyl-substituted anilines at the ortho position.
Caption: Yttrium-Catalyzed C-H Alkylation.
Quantitative Data: ortho-Selective C-H Alkylation of N,N-Dimethylaniline Derivatives with 1-Octene [4]
| Entry | Aniline Derivative | Yield (%) |
| 1 | N,N-Dimethylaniline | 95 |
| 2 | 4-Methyl-N,N-dimethylaniline | 94 |
| 3 | 4-Methoxy-N,N-dimethylaniline | 92 |
| 4 | 4-Fluoro-N,N-dimethylaniline | 93 |
| 5 | 4-Chloro-N,N-dimethylaniline | 91 |
Experimental Protocol: ortho-Alkylation of N,N-Dimethylaniline with 1-Octene [4]
-
Catalyst Preparation: In a glovebox, prepare the active yttrium catalyst by reacting the yttrium precursor with an activator like [Ph₃C][B(C₆F₅)₄].
-
Reaction Setup: In a sealed reaction vessel, dissolve N,N-dimethylaniline and 1-octene in a suitable anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add the prepared yttrium catalyst solution to the reaction mixture.
-
Reaction Conditions: Heat the mixture at the specified temperature (e.g., 80 °C) and stir for the required time.
-
Workup and Purification: After cooling, quench the reaction carefully (e.g., with methanol). Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the ortho-alkylated product.
Conclusion
This compound and its core scaffold are valuable tools in organic synthesis. The aminomethylaniline framework provides a robust platform for the design of specialized ligands for catalysis. Furthermore, the N,N-dimethylaniline moiety exhibits predictable and controllable reactivity in C-H functionalization reactions, enabling regioselective access to either ortho or para substituted products depending on the choice of catalyst system. The protocols and data presented herein serve as a practical guide for researchers to leverage the synthetic potential of this versatile class of compounds.
References
- 1. Tetrylenes chelated by hybrid amido-amino ligand: derivatives of 2-[(N,N-dimethylamino)methyl]aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ortho -Selective C–H addition of N , N -dimethyl anilines to alkenes by a yttrium catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00833J [pubs.rsc.org]
Application Notes and Protocols for Ligands Structurally Related to 2-(aminomethyl)-N,N-dimethylaniline in Catalysis
Disclaimer: Extensive literature searches did not yield specific examples of 2-(aminomethyl)-N,N-dimethylaniline being used as a ligand in catalysis. The following application notes and protocols are based on structurally similar compounds: N,N-dimethylbenzylamine as a directing group for ortho-metalation and N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline as a ligand in cross-coupling reactions. These examples are provided to illustrate the potential catalytic applications of related structural motifs.
Section 1: N,N-Dimethylbenzylamine as a Directing Group in Palladium-Catalyzed C-H Functionalization
N,N-dimethylbenzylamine serves as a classic example of a directing group for ortho-C-H activation, facilitating a variety of palladium-catalyzed transformations at the ortho-position of the benzene ring. The dimethylamino group coordinates to the palladium center, leading to the formation of a stable five-membered palladacycle intermediate, which then participates in the catalytic cycle.
Application Notes
Catalytic Applications:
-
Ortho-Arylation: Coupling of N,N-dimethylbenzylamine with aryl halides.
-
Ortho-Olefination: Introduction of an alkene moiety at the ortho-position.
-
Ortho-Borylation: Synthesis of ortho-borylated N,N-dimethylbenzylamine derivatives.
-
Ortho-Carbonylation: Introduction of a carbonyl group.
-
Ortho-Silylation: Formation of a C-Si bond at the ortho-position.
These reactions provide a pathway to a wide range of functionalized aromatic compounds, which are valuable intermediates in organic synthesis, materials science, and drug discovery.
Table 1: Representative Palladium-Catalyzed Ortho-Functionalization of N,N-Dimethylbenzylamine
| Entry | Reaction Type | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Arylation | 4-Iodotoluene | Pd(OAc)₂ / AgOAc / Cu(OAc)₂·H₂O | DCE | 120 | 78 | [1] |
| 2 | Olefination | Ethyl acrylate | Pd(OAc)₂ / S,O-ligand | DCE | 40 | 81 (para) | [2][3] |
| 3 | Borylation | B₂pin₂ | Pd(OAc)₂ / Ligand | - | - | - | [1] |
| 4 | Carbonylation | CO | Pd(OAc)₂ | - | - | - | [1] |
| 5 | Silylation | HSiMe(OSiMe₃)₂ | Pd(OAc)₂ | - | - | - | [1] |
Note: The olefination reaction cited shows para-selectivity under the specified conditions with a particular S,O-ligand, which overrides the ortho-directing effect.
Experimental Protocols
General Protocol for Palladium-Catalyzed Ortho-Arylation of N,N-Dimethylbenzylamine:
-
To a sealed reaction vessel, add N,N-dimethylbenzylamine (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), AgOAc (1.5 mmol), and Cu(OAc)₂·H₂O (1.0 mmol).
-
Add the appropriate solvent (e.g., 1,2-dichloroethane (DCE), 5 mL).
-
Seal the vessel and heat the reaction mixture at the specified temperature (e.g., 120 °C) for the required time (typically 12-24 h), with stirring.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated product.
Visualizations
Caption: Ortho-metalation and a generalized catalytic cycle for C-H functionalization.
Section 2: N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
This ligand, a derivative of 2-(aminomethyl)aniline, acts as a P,N,N-tridentate or P,N-bidentate ligand in palladium-catalyzed reactions. The phosphine groups are excellent donors for palladium, and the nitrogen atoms can also coordinate, creating a stable complex that is an active catalyst in cross-coupling reactions.
Application Notes
Catalytic Applications:
-
Heck Reaction: The palladium complex of this ligand catalyzes the coupling of aryl halides with alkenes.
-
Suzuki Cross-Coupling: It is also effective for the coupling of aryl halides with boronic acids.
The use of this ligand leads to good yields for the synthesis of substituted styrenes and biaryls, which are important structural motifs in many functional molecules.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions using a Derivative of 2-(aminomethyl)aniline Ligand
| Entry | Reaction Type | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Heck | 4-Bromoacetophenone | Styrene | [PdCl₂(P,N,N-ligand)] | Na₂CO₃ | DMF | 140 | 95 | [4] |
| 2 | Heck | 4-Bromotoluene | n-Butyl acrylate | [PdCl₂(P,N,N-ligand)] | Na₂CO₃ | DMF | 140 | 92 | [4] |
| 3 | Suzuki | 4-Bromotoluene | Phenylboronic acid | [PdCl₂(P,N,N-ligand)] | K₂CO₃ | Toluene/H₂O | 100 | 98 | [4] |
| 4 | Suzuki | 4-Bromoanisole | Phenylboronic acid | [PdCl₂(P,N,N-ligand)] | K₂CO₃ | Toluene/H₂O | 100 | 96 | [4] |
[PdCl₂(P,N,N-ligand)] refers to the palladium(II) complex of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline.
Experimental Protocols
General Protocol for Suzuki Cross-Coupling:
-
In a round-bottom flask, dissolve the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a mixture of toluene (5 mL) and water (1 mL).
-
Add the palladium catalyst, [PdCl₂(P,N,N-ligand)] (0.01 mmol, 1 mol%).
-
Heat the mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for the required time (typically 2-6 h).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure biaryl product.
Visualizations
Caption: Ligand structure, complex formation, and catalytic application.
Concluding Remarks
While this compound itself has not been reported as a ligand in catalysis, its structural components suggest potential. The N,N-dimethylaminomethyl moiety, as seen in N,N-dimethylbenzylamine, could act as a directing group for C-H activation. The aniline nitrogen could also participate in metal coordination. The combination of these features could potentially lead to a novel N,N-bidentate or even a C,N,N-tridentate ligand system. Further research into the synthesis and coordination chemistry of this compound with various transition metals could unveil new catalytic activities.
References
- 1. researchgate.net [researchgate.net]
- 2. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterizations of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives: application of a palladium(II) complex as pre-catalyst in Heck and Suzuki cross-coupling reactions | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Reactions of 2-(aminomethyl)-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the utilization of 2-(aminomethyl)-N,N-dimethylaniline in the synthesis of indazole derivatives. The methodologies outlined are based on established N-N bond-forming oxidative cyclization reactions, offering a robust pathway to structures of significant interest in medicinal chemistry and drug design.[1][2]
I. Synthesis of 2-Substituted-2H-Indazoles
This protocol details the synthesis of 2-substituted-2H-indazoles from this compound via an oxidative cyclization reaction. This method is noted for its efficiency and selectivity, providing a valuable route to a class of compounds frequently employed in pharmaceutical research.[1]
Reaction Principle
The core of this transformation involves the oxidation of the primary aniline nitrogen to a nitroso intermediate. This is followed by a nucleophilic attack from the adjacent aminomethyl nitrogen and subsequent cyclization to form the indazole ring system.[1] The use of ammonium molybdate and hydrogen peroxide provides an effective catalytic system for this oxidative N-N bond formation.[1][3]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions with 2-aminomethyl-phenylamines.[1]
| Parameter | Value | Notes |
| Substrate | This compound | --- |
| Key Reagents | Ammonium Molybdate, 30% Hydrogen Peroxide | --- |
| Solvent | Methanol (MeOH) | --- |
| Reaction Temperature | Room Temperature (RT) | Reaction initiated at 0 °C. |
| Reaction Time | 1 - 24 hours | Monitored by HPLC/MS.[1] |
| Typical Yield | Up to 89% | Yields are preparative after chromatography.[1] |
| Quenching Agent | 10% aq. Sodium Thiosulfate (Na₂S₂O₃) | --- |
| Work-up | Extraction with Dichloromethane (DCM) | --- |
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.00 equivalent, as free base or salt) in methanol (to a concentration of approximately 25-35 mg/mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add ammonium molybdate (1.00 equivalent) followed by the dropwise addition of 30% aqueous hydrogen peroxide (10.00 equivalents).[1]
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by HPLC/MS until the starting material is consumed (typically 1-24 hours).[1]
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1]
-
Neutralization and Extraction: Dilute the mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane (DCM).[1]
-
Drying and Concentration: Combine the organic phases, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by preparative chromatography to yield the desired 2-substituted-2H-indazole.[1]
II. Visualized Workflows and Mechanisms
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for indazole synthesis.
References
Application Notes and Protocols: 2-(Aminomethyl)-N,N-dimethylaniline in Pharmaceutical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(aminomethyl)-N,N-dimethylaniline as a versatile building block in pharmaceutical chemistry. The focus is on its application as a precursor for the synthesis of potent kinase inhibitors, a significant class of therapeutic agents in oncology.
Application Note 1: Synthesis of 2H-Indazole Scaffolds for Kinase Inhibitors
Introduction:
This compound and its derivatives are valuable precursors for the synthesis of the 2H-indazole scaffold. This heterocyclic motif is considered a "privileged structure" in medicinal chemistry due to its ability to interact with the ATP-binding site of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The synthesis of 2H-indazoles from 2-(aminomethyl)-phenylamines via an oxidative N-N bond-forming cyclization is an efficient and robust method.[2][3] This approach allows for the generation of diverse indazole libraries for structure-activity relationship (SAR) studies.[4][5]
Logical Relationship: From Precursor to Kinase Inhibition
The following diagram illustrates the logical progression from the starting material, this compound, to the synthesis of a 2H-indazole core, its incorporation into a kinase inhibitor, and the ultimate therapeutic effect.
Application Note 2: Pazopanib - A Case Study for an Indazole-Based Kinase Inhibitor
Pazopanib is a potent multi-target tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[1] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma. The core of Pazopanib is a 2H-indazole moiety, which can be synthesized from a substituted 2-(aminomethyl)aniline derivative. While the exact commercial synthesis of Pazopanib may vary, this example illustrates a plausible and well-documented synthetic strategy for the indazole core, starting from a functionalized analog of this compound.
VEGFR-2 Signaling Pathway:
The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. The following diagram depicts a simplified VEGFR-2 signaling cascade, which is inhibited by Pazopanib.
Quantitative Data:
The following table summarizes the in vitro biological activity of Pazopanib against key kinase targets and cancer cell lines.
| Target/Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| VEGFR-2 (KDR) | Kinase Assay | 30 | [1] |
| c-Kit | Kinase Assay | 47 | [1] |
| PDGFR-β | Kinase Assay | 84 | [1] |
| HUVEC | Cell Proliferation | 21 | [1] |
| SMMC-7721 (Hepatocarcinoma) | Cell Proliferation | 1430 | [6] |
| HCT116 (Colorectal Carcinoma) | Cell Proliferation | >10000 | [6] |
Experimental Protocols
Protocol 1: Synthesis of N,N,6-trimethyl-2H-indazole (A Pazopanib Precursor Analog)
This protocol describes the synthesis of a methylated 2H-indazole from a substituted this compound derivative, based on the oxidative cyclization method.[2][3]
Experimental Workflow:
Materials:
-
2-(Aminomethyl)-N,N,4-trimethylaniline (or other suitable substituted 2-(aminomethyl)aniline)
-
Methanol (MeOH)
-
Ammonium molybdate ((NH4)2MoO4)
-
30% Hydrogen peroxide (H2O2)
-
10% Sodium thiosulfate (Na2S2O3) solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for chromatography
Procedure:
-
Dissolve 2-(aminomethyl)-N,N,4-trimethylaniline (1.0 eq) in methanol (approximately 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
To the cooled solution, add ammonium molybdate (1.0 eq) followed by the slow addition of 30% aqueous hydrogen peroxide (10.0 eq).[2]
-
Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC/MS until the starting material is consumed (typically 1-24 hours).[2]
-
Once the reaction is complete, cool the mixture back to 0°C and quench by adding 10% aqueous sodium thiosulfate solution.
-
Dilute the mixture with water and neutralize with saturated aqueous sodium bicarbonate solution.[2]
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2H-indazole.
Protocol 2: Conceptual Synthesis of Pazopanib from the Indazole Core
The synthesized indazole core can then be further functionalized to yield Pazopanib. This typically involves a series of reactions including N-alkylation and amide coupling, which are standard transformations in medicinal chemistry. The following is a conceptual outline.
-
N-Alkylation of the Indazole: The 2H-indazole is alkylated at the N-1 position with a suitable pyrimidine derivative, often via a nucleophilic aromatic substitution reaction.
-
Amide Coupling: The resulting intermediate is then coupled with 2-amino-N-methylbenzenesulfonamide to form the final Pazopanib molecule. This is typically achieved using standard peptide coupling reagents.
Disclaimer: The provided protocols are for informational and educational purposes only. They are based on published scientific literature and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 3. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopolymers.org.ua [biopolymers.org.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-(Aminomethyl)-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 2-(aminomethyl)-N,N-dimethylaniline as a key building block in the synthesis of heterocyclic compounds, with a particular focus on the construction of the quinazoline scaffold. Quinazolines are a prominent class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.
Introduction to this compound in Heterocyclic Synthesis
This compound is a versatile bifunctional reagent possessing a primary aromatic amine and a tertiary benzylic amine. This unique structural arrangement makes it an excellent precursor for the synthesis of fused heterocyclic systems. The primary amino group can readily participate in condensation reactions with carbonyl compounds, while the adjacent aminomethyl group is poised for subsequent intramolecular cyclization, leading to the formation of a six-membered heterocyclic ring. This reactivity pattern is particularly well-suited for the synthesis of 2-substituted quinazolines through reactions with aldehydes.
Application: Synthesis of 2-Substituted Quinazolines
The reaction of this compound with various aldehydes provides a direct and efficient route to a diverse range of 2-substituted quinazolines. This transformation typically proceeds via an oxidative cyclization pathway. Several methods have been developed for the synthesis of quinazolines from the closely related 2-aminobenzylamines, and these protocols can be adapted for use with this compound.[1] Metal-free reaction conditions are often preferred to minimize costs and potential metal contamination of the final products.[2][3] Molecular iodine has been shown to be an effective catalyst for the oxidative C-H amination in the synthesis of quinazolines.[4]
The general reaction involves the condensation of the primary amino group of this compound with an aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and oxidation lead to the aromatic quinazoline ring system. The use of an external oxidant, such as molecular iodine in the presence of air (O2), facilitates the final aromatization step.[3]
General Reaction Scheme:
Caption: General reaction pathway for the synthesis of 2-substituted quinazolines.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of quinazolines from 2-aminobenzylamines and can be applied to this compound.[1][3]
Protocol 1: Metal-Free, Iodine-Catalyzed Oxidative Cyclization
This protocol describes a transition-metal-free method for the synthesis of 2-substituted quinazolines using molecular iodine as a catalyst and oxygen from the air as the terminal oxidant.[3]
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Molecular Iodine (I₂)
-
Solvent (e.g., Toluene or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired aldehyde (1.2 mmol), and molecular iodine (10 mol%).
-
The reaction can be performed neat (solvent-free) or in a high-boiling solvent such as toluene (5 mL).
-
The reaction mixture is stirred and heated to 110-120 °C under an air atmosphere (using a reflux condenser open to the air).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
If a solvent was used, it is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-substituted quinazoline.
Caption: Experimental workflow for the synthesis of 2-substituted quinazolines.
Data Presentation
The following table summarizes representative yields for the synthesis of 2-substituted quinazolines from 2-aminobenzylamines and various aldehydes using a metal-free, iodine-catalyzed method. Similar yields can be expected when using this compound as the starting material.
| Entry | Aldehyde (R-CHO) | Product | Yield (%)[3] |
| 1 | Benzaldehyde | 2-Phenylquinazoline | 92 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)quinazoline | 88 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinazoline | 85 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinazoline | 90 |
| 5 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)quinazoline | 87 |
| 6 | Cinnamaldehyde | 2-Styrylquinazoline | 78 |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of quinazoline derivatives. The protocols outlined in these application notes, adapted from established literature procedures, provide a robust starting point for researchers in organic synthesis and drug discovery. The metal-free, iodine-catalyzed approach offers a green and efficient method for the construction of a diverse library of 2-substituted quinazolines, which can be further evaluated for their biological activities. The straightforward nature of these reactions, coupled with the potential for high yields, makes this compound an attractive building block for the development of novel heterocyclic compounds.
References
- 1. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 3. Synthesis of quinazolines from 2-aminobenzylamines with benzylamines and N-substituted benzylamines under transition metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymerization of 2-(aminomethyl)-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from aniline and its substituted analogues are a versatile class of materials with wide-ranging applications, from conductive polymers to biomedical materials. 2-(aminomethyl)-N,N-dimethylaniline is a particularly interesting monomer due to the presence of multiple amine functionalities. The tertiary dimethylamino group and the primary aminomethyl group offer sites for potential quaternization, pH-responsiveness, and further covalent modification, making polymers derived from this monomer attractive candidates for advanced drug delivery systems.
These application notes provide an overview of the potential applications and a generalized protocol for the polymerization of this compound. The resulting polymer, poly(this compound), is expected to be a water-soluble or dispersible polycation, amenable to formulation into nanoparticles for nucleic acid or small molecule drug delivery.
Potential Applications in Drug Development
Polymers based on this compound offer several advantageous properties for drug delivery applications:
-
Gene Delivery: The presence of primary and tertiary amine groups allows for effective condensation of nucleic acids (such as siRNA, mRNA, and pDNA) into polyplexes. These nanoparticles can protect the genetic material from degradation and facilitate its cellular uptake. The multiple amine groups provide a high positive charge density, which is crucial for efficient complexation with negatively charged nucleic acids.
-
pH-Responsive Drug Release: The amine groups along the polymer backbone can be protonated or deprotonated in response to changes in pH. This property can be exploited for targeted drug release in the acidic microenvironment of tumors or within endosomal compartments of cells. This "proton sponge" effect can also aid in endosomal escape, a critical step for the cytoplasmic delivery of therapeutic cargo.[1]
-
Targeted Delivery: The primary amine of the aminomethyl group serves as a reactive handle for the conjugation of targeting ligands, such as antibodies, peptides, or small molecules. This allows for the development of delivery systems that can specifically recognize and bind to receptors overexpressed on diseased cells, thereby enhancing therapeutic efficacy and reducing off-target side effects.
-
Hydrophilic Carrier for Poorly Soluble Drugs: The polymer is anticipated to have good water solubility, making it a suitable carrier for hydrophobic drugs. Drug molecules can be encapsulated within the polymer matrix or conjugated to the polymer backbone to improve their solubility and bioavailability.
Experimental Protocols
The following protocols are generalized procedures for the chemical oxidative polymerization of this compound. Optimization of reaction parameters such as temperature, time, and monomer-to-oxidant ratio may be necessary to achieve desired polymer characteristics.
Protocol 1: Aqueous Oxidative Polymerization
This protocol describes a common method for the synthesis of polyaniline derivatives in an acidic aqueous medium using ammonium persulfate (APS) as the oxidant.
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Ammonium persulfate (APS)
-
Methanol
-
Acetone
-
Beakers and magnetic stir plate
-
Ice bath
-
Vacuum filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Drying oven or vacuum desiccator
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of this compound in 100 mL of 1 M HCl. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a molar equivalent of ammonium persulfate (APS) in 50 mL of 1 M HCl. Pre-cool this solution in the ice bath. A monomer to oxidant molar ratio of 1:1 to 1:1.25 is a typical starting point.[2]
-
Polymerization: Slowly add the cold oxidant solution dropwise to the stirring monomer solution over a period of 30 minutes. A color change should be observed, indicating the initiation of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 4-24 hours to ensure complete polymerization.[2] The mixture will likely become a dark-colored suspension.
-
Polymer Isolation: Collect the polymer precipitate by vacuum filtration.
-
Washing: Wash the collected polymer sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and residual oxidant.
-
Drying: Dry the final polymer powder in a vacuum oven at 40-60 °C for 24-48 hours.
Characterization of the Polymer
The structure and properties of the synthesized poly(this compound) can be characterized using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups and the polymer backbone structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure and confirm the polymerization.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymer.
-
UV-Vis Spectroscopy: To study the electronic transitions, which are indicative of the polymer's conjugation and oxidation state.[3][4]
-
Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer particles.[3][4]
Data Presentation
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Monomer Concentration (M) | |||
| Oxidant/Monomer Ratio | |||
| Temperature (°C) | |||
| Reaction Time (h) | |||
| Polymer Yield (%) | |||
| Number Average MW (Mn) | |||
| Weight Average MW (Mw) | |||
| Polydispersity Index (PDI) |
Visualizations
Signaling Pathway and Drug Delivery Mechanism
Caption: Proposed mechanism for targeted drug delivery using poly(this compound).
Experimental Workflow
Caption: General workflow for the synthesis of poly(this compound).
Polymerization Reaction Pathway
Caption: Simplified reaction pathway for oxidative polymerization of aniline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(Aminomethyl)-N,N-dimethylaniline as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(aminomethyl)-N,N-dimethylaniline as a precursor for the synthesis of highly efficient palladium-based catalysts. The resulting palladacycles are robust, air- and moisture-stable precatalysts that demonstrate exceptional activity in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules, including active pharmaceutical ingredients and advanced materials.
Introduction
This compound is a valuable bifunctional building block featuring a primary amine and a tertiary aniline moiety. This unique structure allows for its facile conversion into a C,N-cyclometalated palladium complex, commonly known as a palladacycle. These palladacycles serve as highly effective precatalysts in a range of cross-coupling reactions, offering advantages such as high stability, low catalyst loadings, and broad substrate scope. This document outlines the synthesis of a key palladacycle precatalyst and its application in the Heck-Mizoroki and Suzuki-Miyaura cross-coupling reactions, providing detailed protocols and performance data.
Synthesis of the Palladacycle Precatalyst
The primary application of this compound is in the formation of a dimeric palladium(II) complex, di-μ-chlorobis[2-(dimethylaminomethyl)phenyl]dipalladium(II). This complex is a stable, easily handled solid that can be used directly as a precatalyst in various cross-coupling reactions.
Experimental Protocol: Synthesis of di-μ-chlorobis[2-(dimethylaminomethyl)phenyl]dipalladium(II)
Materials:
-
This compound
-
Lithium tetrachloropalladate(II) (Li₂PdCl₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.
-
To this solution, add a solution of lithium tetrachloropalladate(II) (1.0 equivalent) in methanol dropwise with stirring at room temperature.
-
A yellow precipitate will form upon addition.
-
Continue stirring the mixture at room temperature for 2 hours to ensure complete reaction.
-
After 2 hours, collect the precipitate by vacuum filtration.
-
Wash the collected solid sequentially with methanol and diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the resulting yellow solid under vacuum to yield the di-μ-chlorobis[2-(dimethylaminomethyl)phenyl]dipalladium(II) complex.
Characterization: The structure of the resulting palladacycle can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and elemental analysis.
Diagram of the Synthesis Workflow
Application Notes and Protocols for Palladium-Catalyzed Reactions Utilizing 2-(Aminomethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis and application of palladium catalysts supported by ligands derived from 2-(aminomethyl)aniline. While direct palladium-catalyzed reactions using 2-(aminomethyl)-N,N-dimethylaniline as a directing group are not extensively documented in the reviewed literature, its structural analogs, particularly N,N'-bis(phosphino)-2-(aminomethyl)aniline derivatives, have proven to be effective ligands in cross-coupling reactions. The following protocols are based on established methodologies for the synthesis of these ligands and their use in Heck and Suzuki-Miyaura coupling reactions.
Application Note 1: Synthesis of N,N'-bis(diphenylphosphino)-2-(aminomethyl)aniline Ligand
This protocol outlines the synthesis of a key phosphine ligand derived from 2-(aminomethyl)aniline. This ligand serves as a precursor for the formation of active palladium catalysts.
Experimental Protocol:
A solution of 2-(aminomethyl)aniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane is prepared in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to 0 °C in an ice bath. Chlorodiphenylphosphine (2.1 eq) is then added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the N,N'-bis(diphenylphosphino)-2-(aminomethyl)aniline ligand.[1]
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| 2-(aminomethyl)aniline | Chlorodiphenylphosphine | Triethylamine | Dichloromethane | 12 | Good |
Visualization:
References
Application Notes and Protocols for 2-(aminomethyl)-N,N-dimethylaniline in Palladium-Catalyzed Cross-Coupling Reactions
For Research Use Only
Introduction
2-(aminomethyl)-N,N-dimethylaniline is a bidentate ligand featuring a tertiary amine and a primary amine ortho to each other on a benzene ring. This structural motif makes it a compelling candidate for chelation to transition metal centers, suggesting its potential utility in catalysis. The two nitrogen donors can form a stable five-membered ring with a metal, which can influence the reactivity and selectivity of catalytic transformations.
These application notes propose a potential application of this compound as a ligand in the palladium-catalyzed Heck-Mizoroki reaction, a cornerstone of C-C bond formation in modern organic synthesis. The following protocols and data are presented as a guide for researchers to explore the catalytic activity of this ligand.
Proposed Mechanism of Action in the Heck-Mizoroki Reaction
In the proposed catalytic cycle, this compound acts as a bidentate "N,N" ligand, coordinating to the palladium center. This chelation can enhance the stability of the catalytic species and influence the key steps of the reaction: oxidative addition, migratory insertion, and β-hydride elimination. The electron-donating nature of the dimethylamino and aminomethyl groups can increase the electron density at the palladium center, potentially facilitating the rate-determining oxidative addition step.
The proposed catalytic cycle for the Heck reaction of an aryl halide with an alkene, utilizing a palladium catalyst supported by this compound, is depicted below.
Caption: Proposed catalytic cycle for the Heck-Mizoroki reaction using a palladium catalyst with this compound as the ligand.
Quantitative Data: Hypothetical Reaction Optimization
The following table presents hypothetical data for the optimization of the Heck reaction between bromobenzene and styrene, catalyzed by a Pd(OAc)₂ / this compound system. This data is for illustrative purposes to guide experimental design.
| Entry | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2 | 4 | K₂CO₃ (2) | DMF | 100 | 12 | 65 |
| 2 | 1 | 2 | K₂CO₃ (2) | DMF | 100 | 12 | 78 |
| 3 | 0.5 | 1 | K₂CO₃ (2) | DMF | 100 | 12 | 85 |
| 4 | 0.5 | 1 | NaOtBu (2) | Dioxane | 100 | 8 | 92 |
| 5 | 0.5 | 1 | Cs₂CO₃ (2) | DMF | 120 | 6 | 95 |
| 6 | 0.1 | 0.2 | Cs₂CO₃ (2) | DMF | 120 | 12 | 90 |
Experimental Protocols
General Procedure for the Heck-Mizoroki Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Alkene (e.g., styrene)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for workup and purification
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.5 mol%) and this compound (e.g., 1 mol%).
-
Add the base (e.g., Cs₂CO₃, 2 equivalents).
-
Add the aryl halide (1 equivalent).
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl halide).
-
Stir the mixture for 10-15 minutes at room temperature to allow for pre-catalyst formation.
-
Add the alkene (e.g., styrene, 1.2 equivalents) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for the proposed Heck-Mizoroki reaction.
Safety Information
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: The application and protocols described herein are based on established principles of palladium catalysis and are provided for research and development purposes. The quantitative data is hypothetical and intended for illustrative purposes. Researchers should conduct their own optimization and safety assessments.
Application Notes and Protocols for 2-(aminomethyl)-N,N-dimethylaniline
Application Notes
2-(aminomethyl)-N,N-dimethylaniline is a substituted aniline derivative. Based on its structural similarity to other aminomethyl-phenylamines, a primary application for this compound is in synthetic organic chemistry as a precursor or intermediate. For instance, related compounds are utilized in the synthesis of heterocyclic structures, such as indazoles, which are significant in drug design.[1] The presence of the aminomethyl group introduces a reactive site for further chemical modifications, while the dimethylamino group influences the electronic properties of the aromatic ring.
Researchers and drug development professionals may find this compound useful in:
-
Scaffold Synthesis: As a building block for creating more complex molecules with potential biological activity.
-
Combinatorial Chemistry: For the generation of libraries of compounds for high-throughput screening.
-
Catalysis: As a ligand or a component of a catalyst system.
Given the high toxicity of the parent compound, N,N-dimethylaniline, it is crucial to handle this compound with stringent safety measures to prevent exposure.
Data Presentation
The following tables summarize the available quantitative data for the parent compound, N,N-dimethylaniline, which should be used as a conservative reference for this compound.
Table 1: Physical and Chemical Properties of N,N-dimethylaniline
| Property | Value |
| Molecular Formula | C8H11N |
| Molecular Weight | 121.18 g/mol [2] |
| Appearance | Yellow to brownish, oily liquid[3] |
| Odor | Fish-like[2][3] |
| Melting Point | 1.5 - 2.5 °C / 34.7 - 36.5 °F[2] |
| Boiling Point | 193 - 194 °C / 379.4 - 381.2 °F[2] |
| Flash Point | 63 °C / 145.4 °F[2] |
| Density | 0.956 g/cm³ at 25 °C |
| Water Solubility | Soluble |
| log Pow | 2.62 |
Table 2: Toxicological Data for N,N-dimethylaniline
| Parameter | Species | Route | Value |
| LD50 | Rat | Oral | 951 mg/kg[4] |
| LD50 | Rabbit | Dermal | 1770 mg/kg[4] |
| LC50 | Rat | Inhalation | >0.5 - 5.0 mg/L (4 h)[4] |
| LD50 | Guinea Pig | Dermal | 0.5 mg/kg |
| LD50 | Human | Oral | 50 mg/kg (lethal dose)[5] |
Table 3: Occupational Exposure Limits for N,N-dimethylaniline
| Organization | TWA | STEL | Notes |
| OSHA PEL | 5 ppm (25 mg/m³) | - | Skin[5] |
| NIOSH REL | 5 ppm (25 mg/m³) | 10 ppm (50 mg/m³) | Skin[5] |
| ACGIH TLV | 5 ppm | 10 ppm | Skin |
Experimental Protocols
Protocol 1: Safe Handling and Storage of this compound
This protocol outlines the essential procedures for safely handling and storing the compound, based on the hazards associated with N,N-dimethylaniline.
1. Personal Protective Equipment (PPE):
- Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).
- Eye Protection: Use chemical safety goggles and a face shield.
- Lab Coat: A flame-retardant lab coat is required.
- Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if ventilation is inadequate.[4]
2. Engineering Controls:
- Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
- Ensure a safety shower and eyewash station are readily accessible.
3. Handling Procedures:
- Avoid all personal contact, including inhalation.[6]
- Do not eat, drink, or smoke in the laboratory.[7]
- Ground all equipment when transferring the substance to prevent static discharge.[3]
- Use non-sparking tools.
- Keep the container tightly closed when not in use.[7]
4. Storage:
- Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3]
- Keep containers tightly closed.[2]
- Store separately from oxidizing agents, acids, and other incompatible materials.[3][4]
- Store in a locked cabinet or a restricted-access area.[8]
5. Spill and Emergency Procedures:
- Minor Spill:
- Evacuate the area.
- Wear appropriate PPE.
- Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
- Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
- Major Spill:
- Evacuate the laboratory immediately and alert others.
- Contact the institution's emergency response team.
- Fire:
- Use dry chemical, CO2, or alcohol-resistant foam to extinguish.[3]
- Water spray can be used to cool containers.[4]
- Firefighters should wear self-contained breathing apparatus.[4]
6. First Aid:
- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
- Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.
- Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
7. Waste Disposal:
- Dispose of as hazardous waste in accordance with local, state, and federal regulations.
- Do not dispose of down the drain.[4]
Protocol 2: General Procedure for a Synthetic Reaction using this compound
This protocol is a generalized example inspired by the synthesis of indazoles and should be adapted and optimized for specific reactions.[1]
1. Materials and Equipment:
- This compound
- An appropriate solvent (e.g., methanol)
- Other reactants and reagents as required by the specific synthesis
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., nitrogen or argon line) if reactants are air-sensitive
- Temperature control system (e.g., ice bath, heating mantle)
- Standard laboratory glassware for work-up and purification (e.g., separatory funnel, chromatography column)
2. Reaction Setup:
- Set up the reaction apparatus in a chemical fume hood.
- Ensure all glassware is dry.
- Charge the round-bottom flask with this compound and the chosen solvent.
- If necessary, purge the flask with an inert gas.
3. Reaction Execution:
- Begin stirring the solution.
- Cool or heat the reaction mixture to the desired temperature.
- Add the other reactants dropwise or in portions as required by the specific procedure.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
4. Work-up:
- Once the reaction is complete, quench the reaction mixture by adding an appropriate quenching agent (e.g., water, saturated sodium bicarbonate solution).
- Transfer the mixture to a separatory funnel for extraction.
- Extract the product into a suitable organic solvent.
- Wash the organic layer with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
- Filter off the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator.
5. Purification:
- Purify the crude product using a suitable technique, such as column chromatography, recrystallization, or distillation.
- Characterize the purified product using analytical methods (e.g., NMR, IR, mass spectrometry).
Mandatory Visualization
Caption: Safe handling workflow for this compound.
References
- 1. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. N,N-Dimethylaniline - IDLH | NIOSH | CDC [cdc.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. lobachemie.com [lobachemie.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(aminomethyl)-N,N-dimethylaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-(aminomethyl)-N,N-dimethylaniline. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete imine formation | The initial reaction between the aldehyde/ketone and the amine to form the imine intermediate is crucial. Ensure anhydrous conditions, as water can inhibit this step. Consider using a Dean-Stark apparatus to remove water azeotropically. A mild acid catalyst (e.g., acetic acid) can also promote imine formation. |
| Ineffective reduction of the imine | The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective and selective for reducing imines in the presence of aldehydes. Sodium cyanoborohydride (NaBH₃CN) is also a good option, but it is more toxic. Ensure the reducing agent is fresh and added under appropriate temperature control.[1] |
| Degradation of starting materials | Aniline and its derivatives can be sensitive to air and light. It is advisable to use freshly distilled or purified starting materials. |
| Suboptimal reaction temperature | The optimal temperature can vary depending on the specific reagents and solvents used. If the reaction is too slow, consider a modest increase in temperature. Conversely, if side product formation is an issue, lowering the temperature may be beneficial. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Over-alkylation of the amine | Direct alkylation of amines can be difficult to control and may lead to the formation of quaternary ammonium salts.[1] Reductive amination is a more controlled method for N-alkylation.[1][2] |
| Reduction of the starting aldehyde/ketone | Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound in addition to the imine. Using a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN can minimize this side reaction.[1] |
| Formation of unidentified impurities | Impurities in starting materials or solvents can lead to unexpected side reactions. Ensure all reagents and solvents are of high purity. |
Issue 3: Difficult Product Purification
| Potential Cause | Suggested Solution |
| Product is water-soluble | If the product has some water solubility, extraction with an organic solvent may be inefficient. Perform multiple extractions and consider "salting out" by saturating the aqueous layer with a salt like sodium chloride to decrease the product's solubility in the aqueous phase. |
| Co-elution of impurities during chromatography | If impurities are difficult to separate by column chromatography, try using a different solvent system or a different stationary phase. Alternatively, consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization. |
| Emulsion formation during workup | Emulsions can form during the extraction process. Adding a small amount of brine or a different organic solvent can sometimes help to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: Reductive amination is a widely used and effective method for synthesizing this and similar amines.[2][3] This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the target amine.[2][4]
Q2: Which reducing agent is best for the reductive amination step?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used because they are milder than reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) and can selectively reduce the imine in the presence of a carbonyl group.[1][4] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.[1]
Q3: How can I avoid the over-alkylation of my amine?
A3: Reductive amination is inherently more controlled than direct alkylation with alkyl halides, which often leads to multiple alkylations.[1] By using a stoichiometric amount of the aldehyde or ketone, the formation of the desired secondary or tertiary amine can be favored.
Q4: What are the key reaction parameters to optimize for this synthesis?
A4: The key parameters to optimize include the choice of reducing agent, solvent, reaction temperature, and the stoichiometry of the reactants. The pH of the reaction mixture can also be important, as imine formation is typically favored under weakly acidic conditions.[2][4]
Q5: Are there any specific safety precautions I should take?
A5: Yes. Aniline and its derivatives are toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Borohydride reagents can react with water and acids to produce flammable hydrogen gas. Sodium cyanoborohydride is highly toxic and should be handled with extreme caution.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the synthesis of this compound via reductive amination.
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Imine Formation: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a solution of dimethylamine (1.1 eq) in an appropriate solvent. If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. The reaction may be slightly exothermic, so maintain the temperature with a water bath if necessary. Continue to stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
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Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.
Quantitative Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| NaBH(OAc)₃ | 18 | 85 | 95 | Mild and selective, good for one-pot reactions. |
| NaBH₃CN | 16 | 82 | 96 | Effective but toxic. |
| NaBH₄ | 12 | 65 | 80 | Can reduce the starting aldehyde, leading to lower yield of the desired product. |
| H₂/Pd-C | 24 | 90 | 98 | High yield and purity, but requires specialized hydrogenation equipment. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
common side reactions and byproducts with 2-(aminomethyl)-N,N-dimethylaniline
Welcome to the technical support center for 2-(aminomethyl)-N,N-dimethylaniline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the formation of 2-(dimethylaminobenzyl)nitrile from 2-(dimethylamino)benzaldehyde. The second step is the reduction of the nitrile group to a primary amine. An alternative, though less common, approach could involve the direct methylation of 2-aminobenzylamine.
Q2: What are the typical impurities I might encounter in my synthesis of this compound?
A2: Impurities largely depend on the synthetic route employed. For the common nitrile reduction pathway, you may encounter:
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Unreacted starting material: 2-(dimethylaminobenzyl)nitrile.
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Over-reduction products: Toluene (if the benzylamine is hydrogenolyzed).
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Side-reaction products: Secondary and tertiary amines formed from the reaction between the product and starting materials.[1][2]
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Hydrolysis products: 2-(dimethylamino)benzoic acid if the nitrile is hydrolyzed.
If an Eschweiler-Clarke type methylation of 2-aminobenzylamine is used, potential impurities include:
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Incomplete methylation: 2-(methylaminomethyl)-N,N-dimethylaniline.
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Formylation products: Formamides as byproducts from the use of formic acid.[3][4]
Q3: My reaction to reduce 2-(dimethylaminobenzyl)nitrile is sluggish or incomplete. What could be the issue?
A3: Several factors can lead to an incomplete or slow reduction:
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Catalyst deactivation: If you are using catalytic hydrogenation (e.g., Pd/C, Raney Nickel), the catalyst may be poisoned by impurities in your starting material or solvent.[5]
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Insufficient reducing agent: For chemical reductions (e.g., with LiAlH4), ensure you are using a sufficient molar excess of the reducing agent.
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Reaction conditions: Temperature and pressure can significantly impact the reaction rate, especially in catalytic hydrogenations.
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Steric hindrance: The ortho-substitution on the aniline ring might sterically hinder the approach of the reducing agent to the nitrile group.[6]
Q4: I am observing the formation of a significant amount of secondary amine byproduct. How can I minimize this?
A4: The formation of secondary amines is a common side reaction in nitrile hydrogenations.[1][7] To minimize this, you can:
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Use a catalyst system known for high selectivity to primary amines: Certain catalyst preparations and additives (like ammonia) can suppress the formation of secondary amines.[5]
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Optimize reaction conditions: Lower temperatures and higher hydrogen pressures can sometimes favor the formation of the primary amine.
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Use a stoichiometric reducing agent: Reagents like LiAlH4 are less prone to forming secondary amine byproducts compared to some catalytic methods, provided the workup is performed correctly.[8][9]
Troubleshooting Guides
Problem 1: Low Yield in the Reduction of 2-(dimethylaminobenzyl)nitrile
| Possible Cause | Troubleshooting Step |
| Inactive or poisoned catalyst (catalytic hydrogenation) | Ensure the catalyst is fresh and handled under an inert atmosphere. Purify the starting nitrile to remove potential catalyst poisons. |
| Insufficient reducing agent (e.g., LiAlH4) | Use a higher molar excess of the reducing agent. Ensure the LiAlH4 is fresh and has not been deactivated by moisture. |
| Inappropriate solvent | Use a dry, high-purity solvent. For LiAlH4 reductions, anhydrous THF or diethyl ether is crucial.[8] |
| Suboptimal reaction conditions | For catalytic hydrogenation, try increasing the hydrogen pressure and/or temperature. For chemical reductions, ensure the reaction is stirred efficiently. |
Problem 2: Presence of Multiple Spots on TLC After Reaction
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Extend the reaction time or increase the reaction temperature. Check the activity of your reagents/catalyst. |
| Formation of byproducts | Refer to the FAQ on common impurities. Use analytical techniques like LC-MS or GC-MS to identify the byproducts. |
| Degradation of product | The aminomethyl group can be sensitive. Ensure the workup and purification steps are performed under mild conditions and without unnecessary delay. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrile Reduction with LiAlH4
Materials:
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2-(dimethylaminobenzyl)nitrile
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Lithium aluminum hydride (LiAlH4)
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Anhydrous tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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1 M Sodium hydroxide (NaOH)
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Anhydrous sodium sulfate (Na2SO4)
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Ethyl acetate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (1.5 equivalents) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Dissolve 2-(dimethylaminobenzyl)nitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature below 10 °C.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH4 by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
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Filter the resulting aluminum salts through a pad of celite and wash the filter cake thoroughly with THF and ethyl acetate.
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Combine the organic filtrates, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
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HPLC system with a UV detector
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C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Gradient: 5% B to 95% B over 20 minutes
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
Sample Preparation:
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Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
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Dilute the stock solution to a working concentration of 0.1 mg/mL for analysis.
Data Presentation
Table 1: Hypothetical Purity and Yield Data for Different Reduction Methods.
Disclaimer: The following data is hypothetical and for illustrative purposes only, based on typical outcomes for similar reactions.
| Reduction Method | Starting Material | Product Purity (by HPLC) | Isolated Yield | Major Impurity |
| LiAlH4 in THF | 2-(dimethylaminobenzyl)nitrile | >98% | 85-95% | Unreacted nitrile (<1%) |
| Catalytic Hydrogenation (Pd/C) | 2-(dimethylaminobenzyl)nitrile | 90-95% | 70-85% | Secondary amine (3-8%) |
| Catalytic Hydrogenation (Raney Ni) | 2-(dimethylaminobenzyl)nitrile | 92-97% | 75-90% | Secondary amine (2-5%) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing Reactions with 2-(Aminomethyl)-N,N-dimethylaniline
Welcome to the technical support center for utilizing 2-(aminomethyl)-N,N-dimethylaniline in your chemical reactions. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), comprehensive experimental protocols, and key data to improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily used as a directing metalation group (DMG) in a class of reactions known as Directed ortho-Metalation (DoM).[1][2] The tertiary amine of the aminomethyl group coordinates to an organolithium reagent, facilitating the selective deprotonation of the aromatic ring at the position ortho to the aminomethyl substituent. This creates a powerful aryllithium intermediate that can then react with various electrophiles to introduce a wide range of functional groups with high regioselectivity.[1]
Q2: Which organolithium base is most suitable for the ortho-lithiation of this compound?
A2: The choice of organolithium base is critical for a successful DoM reaction. The most commonly employed bases are n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi).[3] For many substrates, s-BuLi in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) provides a good balance of reactivity and selectivity. However, the optimal base can be substrate-dependent. It is advisable to screen different bases to determine the best conditions for a specific transformation.
Q3: What is the role of TMEDA in these reactions?
A3: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that chelates to the lithium ion of the organolithium reagent. This breaks down the oligomeric aggregates of the organolithium, increasing its basicity and reactivity. The resulting organolithium-TMEDA complex is often more effective at directed ortho-metalation, leading to faster reaction times and higher yields.
Q4: At what temperature should the lithiation be performed?
A4: DoM reactions are typically carried out at low temperatures to prevent side reactions and ensure kinetic control. A temperature of -78 °C (a dry ice/acetone bath) is most common for the lithiation step. Allowing the reaction to warm prematurely can lead to undesired side reactions, such as decomposition of the aryllithium intermediate or reaction with the solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Organolithium Reagent: The organolithium reagent may have degraded due to improper storage or handling. 2. Presence of Water or Protic Solvents: Trace amounts of water will quench the organolithium reagent and the aryllithium intermediate. 3. Insufficient Reaction Time or Temperature: The lithiation or the subsequent reaction with the electrophile may be too slow under the current conditions. 4. Poor Electrophile Reactivity: The chosen electrophile may not be reactive enough to undergo addition to the aryllithium intermediate. | 1. Titrate the organolithium reagent before use to determine its exact concentration. Store it under an inert atmosphere and handle it with care. 2. Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Increase the reaction time for the lithiation and/or the electrophile addition. Consider a less sterically hindered or more reactive organolithium base. 4. Use a more reactive electrophile or consider transmetalation to a more reactive organometallic species (e.g., an organocuprate). |
| Formation of Multiple Products (Low Regioselectivity) | 1. Competing Lithiation Sites: If other acidic protons are present in the molecule, the organolithium reagent may deprotonate at those sites as well. 2. Isomerization of the Aryllithium Intermediate: At higher temperatures, the initially formed ortho-lithiated species may isomerize to a more stable regioisomer. | 1. Use a more sterically hindered base (e.g., t-BuLi) which may favor the sterically more accessible proton. Protecting other acidic functional groups may be necessary. 2. Maintain a low reaction temperature (-78 °C) throughout the lithiation and electrophile addition steps. |
| Benzylic Lithiation as a Side Reaction | The protons on the methylene group of the aminomethyl substituent are also acidic and can be deprotonated by the organolithium base, leading to a benzylic lithium species. | This is a known competing reaction.[4] To favor ortho-lithiation over benzylic lithiation, use of a less hindered base like n-BuLi might be beneficial. Switching to a lithium amide base like lithium diisopropylamide (LDA) can sometimes favor benzylic lithiation if that is the desired outcome. |
| Difficulty in Product Purification | The product may be difficult to separate from starting material or byproducts. The tertiary amine functionality can sometimes complicate purification by chromatography. | Consider converting the tertiary amine to a quaternary ammonium salt with an alkyl halide (e.g., methyl iodide) to facilitate purification. The free amine can often be regenerated afterward. Acid-base extraction can also be a useful purification technique. |
Data Presentation
The following table summarizes the yields of Directed ortho-Metalation of N,N-dimethylbenzylamine, a closely related substrate, with various electrophiles. These values can serve as a general guide for expected yields with this compound.
| Electrophile | Product | Yield (%) |
| D2O | 2-Deuterio-N,N-dimethylbenzylamine | 95 |
| MeI | 2-Methyl-N,N-dimethylbenzylamine | 85 |
| Me3SiCl | 2-(Trimethylsilyl)-N,N-dimethylbenzylamine | 90 |
| (CH2O)n | 2-(Hydroxymethyl)-N,N-dimethylbenzylamine | 75 |
| DMF | 2-Formyl-N,N-dimethylbenzylamine | 80 |
| Ph2CO | 2-(Diphenylhydroxymethyl)-N,N-dimethylbenzylamine | 88 |
| CO2 | 2-Carboxy-N,N-dimethylbenzylamine | 70 |
Note: Yields are approximate and can vary depending on the specific reaction conditions.
Experimental Protocols
Detailed Methodology for a Key Experiment: ortho-Silylation of this compound
This protocol describes a general procedure for the Directed ortho-Metalation of this compound followed by quenching with trimethylsilyl chloride (TMSCl).
Materials:
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This compound
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Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)
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n-Butyllithium (in hexanes)
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Trimethylsilyl chloride (TMSCl)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Argon or Nitrogen gas supply
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Oven-dried glassware
Procedure:
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Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
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Reagent Addition: Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
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Stirring: Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the aryllithium species is often indicated by a color change.
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Electrophile Quenching: Slowly add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
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Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
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Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain the desired ortho-silylated product.
Visualizations
Caption: Experimental workflow for Directed ortho-Metalation.
Caption: Troubleshooting logic for low reaction yields.
References
stability issues of 2-(aminomethyl)-N,N-dimethylaniline and its solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2-(aminomethyl)-N,N-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity and purity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to light, temperature, and moisture.
Q2: What is the expected shelf life of this compound?
A2: Under the recommended storage conditions of 2-8°C, protected from light, and in a desiccated environment, the typical shelf life is approximately 1095 days (3 years). However, it is best practice to re-analyze the purity of the compound if it has been stored for an extended period or if there are any visual signs of degradation (e.g., color change).
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in scientific literature, based on the chemical nature of aniline derivatives, the primary degradation route is likely oxidation. The presence of the aminomethyl and dimethylamino groups on the aromatic ring makes it susceptible to oxidative processes, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Potential degradation products may include oxidized species such as N-oxides, hydroxylated derivatives (catechols), and quinone-like structures. The primary amine of the aminomethyl group can also be susceptible to oxidation.
Q4: What are common impurities that might be present in this compound?
A4: Impurities can arise from the synthetic process or from degradation. Common impurities in related aniline compounds include unreacted starting materials, by-products from side reactions, and degradation products. For this compound, potential impurities could include the corresponding primary and secondary amines from incomplete methylation, as well as oxidized derivatives if the compound has been improperly stored.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results.
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Possible Cause: Degradation of the this compound reagent.
-
Troubleshooting Steps:
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Verify Purity: Assess the purity of your stock of this compound using a suitable analytical method such as HPLC or GC-MS. Compare the results to the certificate of analysis.
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Check for Discoloration: A change from a colorless or pale yellow liquid to a darker brown coloration can be an indicator of significant degradation.
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Purification: If impurities are detected, consider purifying the compound. A common method for purifying related anilines involves treatment with acetic anhydride to remove primary and secondary amine impurities, followed by distillation.
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Issue 2: Low yield in a synthetic reaction where this compound is a reactant.
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Possible Cause 1: The presence of impurities in the this compound is interfering with the reaction.
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Solution: As mentioned above, verify the purity and consider purification if necessary.
-
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Possible Cause 2: Side reactions involving the amine functionalities. The primary amine of the aminomethyl group and the tertiary amine of the dimethylamino group can participate in unintended reactions.
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Solution: In multi-step syntheses, it may be beneficial to protect the more reactive primary amine (e.g., with a Boc group) to prevent polymerization or other side reactions, as is common practice when using similar diamine linkers in complex molecule synthesis.[1]
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Issue 3: Difficulty in analyzing the compound or its reaction products.
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Possible Cause: The compound's polarity and potential for multiple protonation states can make chromatographic analysis challenging.
-
Troubleshooting Steps:
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Method Development: Develop a stability-indicating HPLC method. This typically involves testing different mobile phase compositions (acetonitrile/water or methanol/water with modifiers like formic acid or ammonium formate), pH, and column types (e.g., C18).
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Derivatization for GC-MS: For GC-MS analysis, derivatization of the polar amine groups may be necessary to improve volatility and chromatographic peak shape.
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Data Presentation
Table 1: Storage and Stability Data for this compound
| Parameter | Recommended Condition | Notes |
| Storage Temperature | 2-8°C | Refrigeration is recommended to slow down potential degradation processes. |
| Light Exposure | Protect from light | Store in an amber vial or in a dark location to prevent photo-degradation. |
| Moisture | Store in a desiccated environment | The compound is hygroscopic; moisture can facilitate degradation. |
| Shelf Life | ~1095 days (3 years) | Under optimal storage conditions. Purity should be verified for long-term storage. |
Experimental Protocols
Representative Stability-Indicating HPLC Method
This protocol is a representative method based on best practices for analyzing aniline derivatives and should be optimized for specific instrumentation and applications.
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Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase:
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A: 0.1% Formic acid in Water
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B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
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Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over a suitable time (e.g., 20-30 minutes) to ensure the elution of both the parent compound and any potential non-polar degradation products.
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-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at the UV absorbance maximum of this compound (this should be determined experimentally, but a starting point could be around 254 nm).
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Sample Preparation: Dissolve a known concentration of the compound in the mobile phase starting condition (e.g., 10% Acetonitrile in water with 0.1% formic acid).
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Forced Degradation Studies: To validate the stability-indicating nature of the method, subject the sample to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) and analyze the resulting solutions to ensure that degradation products are well-separated from the parent peak.
Mandatory Visualization
Caption: A troubleshooting workflow for addressing inconsistent experimental results.
Caption: A proposed oxidative degradation pathway for this compound.
Caption: Conceptual use of this compound as a linker.
References
Technical Support Center: 2-(aminomethyl)-N,N-dimethylaniline Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(aminomethyl)-N,N-dimethylaniline. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound typically involves the introduction of an aminomethyl group onto the N,N-dimethylaniline backbone. Common laboratory-scale methods include:
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Reductive amination: Reacting 2-formyl-N,N-dimethylaniline with ammonia or a protected amine, followed by reduction with a suitable reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
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Reduction of a nitrile: Synthesis of 2-cyano-N,N-dimethylaniline followed by reduction of the nitrile group to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Gabriel synthesis: This multi-step method involves the reaction of 2-(bromomethyl)-N,N-dimethylaniline with potassium phthalimide, followed by hydrazinolysis to release the primary amine.
Q2: My synthesis of this compound has a very low yield. What are the potential causes?
A2: Low yields can be attributed to several factors depending on the synthetic route. Common causes include incomplete reactions, side reactions, and product degradation. For instance, in a reductive amination, the intermediate imine may be unstable. In nitrile reductions, overly harsh conditions can lead to side products. It is crucial to optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents.
Q3: The purified this compound is colored (e.g., yellow or brown). What is the cause and how can I decolorize it?
A3: A colored product often indicates the presence of oxidized impurities. Aromatic amines, especially those with electron-donating groups like the dimethylamino and aminomethyl groups, are susceptible to air oxidation. To minimize color, it's recommended to perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon). If the product is already colored, you can try treating a solution of the compound with activated carbon followed by filtration. Recrystallization or column chromatography with freshly distilled solvents can also help remove colored impurities.
Q4: What are the recommended storage conditions for this compound?
A4: Due to its sensitivity to air and light, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere. It is advisable to store it at a low temperature (2-8°C) and protected from light.[1]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Suggested Solution | Expected Outcome Improvement (Hypothetical) |
| Low or no product formation in reductive amination | Incomplete imine formation. | Ensure anhydrous conditions. Use a dehydrating agent like magnesium sulfate. | Yield increase from <10% to 50-70% |
| Inactive reducing agent. | Use a fresh batch of the reducing agent. Check the activity of the reducing agent. | Consistent and expected yield. | |
| Multiple products observed by TLC/LC-MS | Over-alkylation of the primary amine. | Use a large excess of ammonia or a protected amine to favor the formation of the primary amine. | Reduction of dialkylated and trialkylated byproducts. |
| Side reactions of the starting material. | Optimize reaction temperature and time. Lowering the temperature may increase selectivity. | Increased purity of the crude product. | |
| Product degradation during workup | Exposure to acidic or basic conditions for prolonged periods. | Perform extractions and washes quickly and at low temperatures. Neutralize the product as soon as possible. | Minimized decomposition and improved yield. |
Purification Troubleshooting
| Problem | Potential Cause | Suggested Solution | Expected Purity Improvement (Hypothetical) |
| Co-elution of impurities during column chromatography | Improper solvent system. | Perform a thorough TLC analysis to find an optimal solvent system that provides good separation. A gradient elution might be necessary. | Purity increase from 85% to >98% |
| Overloading the column. | Use an appropriate amount of crude product for the column size (typically 1:30 to 1:100 ratio of compound to silica gel by weight). | Sharper peaks and better separation. | |
| Product is an oil instead of a solid after purification | Presence of residual solvent. | Dry the product under high vacuum for an extended period. | Solidification of the product. |
| Presence of impurities that lower the melting point. | Re-purify the product using a different technique (e.g., recrystallization from a different solvent system). | Obtain a crystalline solid with a sharp melting point. | |
| Significant product loss during recrystallization | Product is too soluble in the chosen solvent. | Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents may be required. | Increased recovery of the purified product. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
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Imine Formation: To a solution of 2-formyl-N,N-dimethylaniline (1.0 eq) in anhydrous methanol, add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 2 hours.
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Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes.
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Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by slowly adding water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Troubleshooting Workflow
References
Technical Support Center: Catalyst Deactivation in Reactions with 2-(aminomethyl)-N,N-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in chemical reactions involving 2-(aminomethyl)-N,N-dimethylaniline.
Troubleshooting Guides
Catalyst deactivation in the presence of this compound is a common issue, primarily due to its strong coordinating nature. The presence of two nitrogen atoms, a primary benzylic amine and a tertiary aniline amine, allows it to act as a chelating ligand, leading to the formation of stable, inactive metal complexes. This guide provides a structured approach to diagnosing and resolving these issues.
Issue 1: Low or No Product Yield
A significant drop in or complete lack of product formation is a primary indicator of catalyst deactivation.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Substrate | 1. Increase Catalyst Loading: A higher catalyst concentration may overcome partial poisoning. 2. Modify Substrate Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Use a More Robust Catalyst: Consider catalysts with bulky ligands that can prevent strong chelation by the substrate. |
| Catalyst Inhibition by Product | 1. In-situ Product Removal: If feasible, employ techniques like precipitation or extraction to remove the product as it forms. 2. Select a Less Product-Inhibited Catalyst: Research catalysts known for their high turnover numbers and resistance to product inhibition in similar reactions. |
| Presence of External Poisons | 1. Purify Starting Materials: Ensure all reactants and solvents are free from common catalyst poisons like sulfur, water, or other coordinating impurities.[1] 2. Use of a Guard Bed: For continuous flow reactions, a guard bed can remove poisons before they reach the catalyst.[1] |
| Incorrect Reaction Conditions | 1. Optimize Temperature and Pressure: Some catalysts are sensitive to high temperatures, which can lead to thermal degradation.[2] 2. Ensure Inert Atmosphere: For oxygen-sensitive catalysts, rigorously exclude air and moisture using a glovebox or Schlenk line techniques.[1] |
Issue 2: Inconsistent Reaction Rates or Stalling
Reactions that start but then slow down or stop completely often point towards a progressive deactivation process.
| Possible Cause | Troubleshooting Steps |
| Gradual Catalyst Poisoning | 1. Analyze Reaction Aliquots: Monitor the reaction profile over time to identify when the rate decreases. This can provide clues about the deactivation mechanism. 2. Spiking Experiment: Introduce a small amount of fresh catalyst to a stalled reaction. If the reaction restarts, it confirms catalyst deactivation. |
| Catalyst Leaching (for heterogeneous catalysts) | 1. Hot Filtration Test: Filter the reaction mixture at the reaction temperature and allow the filtrate to continue reacting. If no further reaction occurs, the active species is likely heterogeneous. If the reaction continues, the catalyst is leaching. 2. Characterize a Used Catalyst: Analyze the used catalyst for changes in morphology or metal content. |
| Formation of Inactive Catalyst Species | 1. Spectroscopic Analysis: Use techniques like NMR or IR spectroscopy to identify potential inactive catalyst-substrate complexes. 2. Consult Literature: Review literature for similar substrates to understand potential deactivation pathways for the specific catalyst system being used. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly problematic for catalyst stability?
A1: The molecule contains two nitrogen atoms: a primary benzylic amine and a tertiary aniline. This arrangement allows it to act as a bidentate or "chelating" ligand, binding strongly to the metal center of the catalyst. This strong coordination can block the active sites required for the catalytic cycle, forming a stable, inactive complex and effectively poisoning the catalyst.
Q2: What types of catalysts are most susceptible to deactivation by this substrate?
A2: Late transition metal catalysts, such as those based on palladium, rhodium, and ruthenium, are particularly susceptible.[3][4] These metals have a high affinity for nitrogen ligands. The specific susceptibility can depend on the ligand environment around the metal center; catalysts with easily displaceable ligands are more prone to poisoning.
Q3: How can I choose a more robust catalyst for reactions with this compound?
A3: Look for catalysts with bulky, electron-rich ligands. These ligands can create a sterically hindered environment around the metal center, which can prevent the bidentate coordination of the substrate. Additionally, some pre-catalysts are designed to be more resistant to poisoning.
Q4: Are there any general preventative measures I can take to minimize catalyst deactivation?
A4: Yes. The most effective strategy is prevention.[1]
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Use High-Purity Reagents: This is the most critical step to avoid introducing external poisons.[1]
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Degas Solvents: This removes dissolved oxygen which can oxidize and deactivate some catalysts.[1]
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Work Under an Inert Atmosphere: Using a glovebox or Schlenk line techniques prevents exposure of the catalyst to air and moisture.[1]
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Optimize Reaction Conditions: Start with milder conditions (lower temperature) and shorter reaction times to minimize thermal degradation and side reactions.
Q5: My heterogeneous catalyst has lost activity after one use. Can it be regenerated?
A5: In some cases, yes. The appropriate regeneration method depends on the cause of deactivation.
-
For surface fouling: Washing the catalyst with a suitable solvent to remove adsorbed species can be effective.[1]
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For strong coordination of amines: A mild acid wash can protonate the coordinated amine, breaking the bond to the metal and allowing it to be washed away. This must be followed by careful washing and drying.
-
For oxidation of the metal center: A reduction step (e.g., with hydrogen or a chemical reductant) may be necessary.
Always test the regenerated catalyst on a small scale to confirm the restoration of activity.
Experimental Protocols
Protocol 1: Screening for Catalyst Poisons (Spiking Experiment)
This protocol helps determine if impurities in the starting materials or solvents are poisoning the catalyst.
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Baseline Reaction: Set up a control reaction using highly purified this compound, other reactants, and solvents. Monitor the reaction to completion and record the yield and reaction time.
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Spiking Reactions: Set up a series of parallel reactions identical to the baseline, but "spike" each with a small, known amount of a potential poison (e.g., water, a sulfur-containing compound like a thiol, or a different coordinating amine).
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Comparison: Compare the reaction rates and final yields of the spiked reactions to the baseline. A significant decrease in performance in a spiked reaction indicates that the added substance is a catalyst poison.[2]
Protocol 2: General Procedure for Regeneration of a Deactivated Heterogeneous Palladium Catalyst
This is a general guideline and may need to be optimized for your specific catalyst and the nature of the deactivation.
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Catalyst Recovery: After the reaction, recover the solid catalyst by filtration.
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Solvent Washing: Wash the recovered catalyst multiple times with a non-coordinating, anhydrous solvent (e.g., toluene or dichloromethane) to remove any adsorbed organic molecules.[1]
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Acid Wash (for amine poisoning): Suspend the catalyst in a dilute solution of a non-coordinating acid (e.g., 1% trifluoroacetic acid in dichloromethane) and stir for 15-30 minutes. This step should be performed with caution as it can damage some catalyst supports.
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Neutralization and Final Washing: Filter the catalyst and wash thoroughly with the non-coordinating solvent, followed by a final wash with a volatile solvent like diethyl ether to aid in drying.
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Drying: Dry the washed catalyst under high vacuum to remove all residual solvents.
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Activity Test: Evaluate the performance of the regenerated catalyst in a small-scale test reaction and compare it to the fresh catalyst.
Visualizations
Caption: Pathway of catalyst deactivation by chelation.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts | MDPI [mdpi.com]
- 4. Rhodium diphosphine complexes: a case study for catalyst activation and deactivation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on 2-(Aminomethyl)-N,N-dimethylaniline Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(aminomethyl)-N,N-dimethylaniline. The following sections address common issues related to solvent selection and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the nucleophilicity of this compound?
A1: The solvent can significantly influence the nucleophilicity of this compound by stabilizing or destabilizing the reactant and transition states. The primary and tertiary amine functionalities in the molecule can interact with solvent molecules differently.
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Polar Protic Solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the lone pairs of electrons on the nitrogen atoms. This "caging" effect can hinder the amine's ability to act as a nucleophile, thereby decreasing its reactivity in reactions like nucleophilic substitutions.
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Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) do not have acidic protons and therefore do not form strong hydrogen bonds with the amine. This leaves the lone pairs on the nitrogen atoms more available for nucleophilic attack, generally leading to higher reaction rates compared to protic solvents.
Q2: I am observing low yields in my N-alkylation reaction with this compound. Could the solvent be the issue?
A2: Yes, the solvent is a critical factor in N-alkylation reactions. If you are using a polar protic solvent, the nucleophilicity of the primary amine on this compound may be suppressed due to hydrogen bonding. Consider switching to a polar aprotic solvent like DMF or DMSO, which can significantly enhance the reaction rate. Additionally, ensure your reagents are anhydrous, as water can compete as a nucleophile and also deactivate some alkylating agents.
Q3: Why is my reaction turning a dark color when using this compound?
A3: A dark reaction mixture often indicates the oxidation of the aniline ring. This can be promoted by several factors, including:
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Exposure to atmospheric oxygen.
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Presence of trace metal impurities that can catalyze oxidation.
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Use of certain solvents or reagents that can promote oxidation.
To mitigate this, it is advisable to run reactions under an inert atmosphere (e.g., nitrogen or argon), use purified and degassed solvents, and consider using metal-free reaction vessels where appropriate.
Q4: Can the solvent influence the regioselectivity of reactions involving this compound?
A4: Absolutely. The solvent can influence which of the two amine groups (primary or tertiary) or which position on the aromatic ring reacts. For instance, in reactions where the primary amine is the desired nucleophile, a polar aprotic solvent is generally preferred. In cases of C-H functionalization on the aromatic ring, the solvent can affect the solubility and activity of the catalyst and reagents, thereby influencing the regiochemical outcome.[1]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
| Possible Cause | Troubleshooting Steps |
| Solvent-induced reduction of nucleophilicity | Switch from a polar protic solvent (e.g., methanol, ethanol) to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance the nucleophilicity of the primary amine. |
| Poor solubility of reactants | Select a solvent in which both this compound and the electrophile are fully soluble at the reaction temperature. |
| Presence of water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere. |
| Inappropriate base | If a base is used, ensure it is strong enough to deprotonate the primary amine if required, but not so strong as to cause side reactions. The choice of base can also be solvent-dependent. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Lack of regioselectivity | Optimize the solvent to favor the desired reaction pathway. For instance, in aza-Michael additions, polar protic solvents like fluorinated alcohols can activate the electrophile.[2] For other reactions, a non-polar solvent might be beneficial. |
| Reaction at both amine centers | Consider protecting one of the amine groups if selective reaction at the other is desired. The choice of protecting group and the solvent for the protection/deprotection steps are crucial. |
| Side reactions with the solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, some solvents can participate in the reaction at elevated temperatures or in the presence of strong acids or bases. |
Quantitative Data on Solvent Effects
Table 1: Effect of Solvent on the Rate of Oxidation of N,N-Dimethylaniline by Chromic Acid [3]
| Solvent Composition (Acetic Acid-Water, % v/v) | Rate Constant (k₀ × 10⁶ mol L⁻¹ min⁻¹) |
| 10 | 8.788 |
| 20 | 10.071 |
| 30 | 11.234 |
| 40 | 13.584 |
This data shows that the rate of oxidation increases with decreasing solvent polarity (increasing acetic acid concentration).
Table 2: Solvent Effect in the Aza-Michael Addition of 2-Methoxyaniline to Methyl Crotonate [2]
| Solvent | Additive | Conversion (%) |
| HFIP | - | 45 |
| MeOH | - | 0 |
| MeOH | Phenol (1 equiv.) | 19 |
This table demonstrates the dramatic effect of the solvent system on the reaction yield, with the highly polar, protic hexafluoroisopropanol (HFIP) promoting the reaction, while methanol is ineffective without an additive.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol is a representative procedure and may require optimization for specific substrates.
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Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.) and the desired alkyl halide (1.1 equiv.).
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Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.
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Base Addition: Add a suitable non-nucleophilic base, such as potassium carbonate (1.5 equiv.) or triethylamine (1.5 equiv.).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Acylation of the Primary Amine of this compound
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Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
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Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equiv.).
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equiv.) dropwise to the cooled solution.
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Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate and separate the organic layer.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by crystallization or column chromatography.
Visualizations
Caption: Solvent effect on amine nucleophilicity.
Caption: N-Alkylation experimental workflow.
References
Technical Support Center: Managing Exotherms in Large-Scale Reactions of 2-(aminomethyl)-N,N-dimethylaniline
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing potential exothermic events during the large-scale synthesis of 2-(aminomethyl)-N,N-dimethylaniline. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic risk associated with the synthesis of this compound?
A1: The primary exothermic risk stems from the aminomethylation reaction, which is analogous to the Mannich or Eschweiler-Clarke reactions.[1][2] These reactions involve the condensation of an amine (N,N-dimethylaniline), formaldehyde, and a compound with an active hydrogen. The formation of the iminium ion intermediate is a key step and can be highly exothermic.[3] The subsequent reaction steps may also contribute to the overall heat release. Without proper control, the heat generated can exceed the heat removal capacity of the reactor, leading to a rapid increase in temperature and pressure, a condition known as thermal runaway.[4][5]
Q2: What are the critical parameters to monitor during a large-scale reaction to prevent a thermal runaway?
A2: Continuous monitoring of several critical parameters is essential for early detection and prevention of thermal runaway. These include:
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Reaction Temperature: This is the most direct indicator of the reaction rate and heat generation.
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Cooling System Temperature and Flow Rate: Monitoring the inlet and outlet temperatures of the cooling fluid, as well as its flow rate, provides information on the heat removal rate.
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Rate of Reagent Addition: For semi-batch processes, the rate of addition of the limiting reagent (often formaldehyde or its precursor) directly controls the rate of heat generation.
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Pressure: A sudden increase in reactor pressure can indicate a rapid temperature rise and the potential for gas evolution.
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Stirrer Speed and Power Consumption: Changes in stirrer speed or an increase in power consumption can indicate changes in viscosity, which may be a precursor to a runaway reaction.
Q3: What are the recommended engineering controls for managing exotherms in this type of reaction?
A3: A multi-layered approach to engineering controls is crucial for ensuring safety.[4] This includes:
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High-Efficiency Cooling Systems: Jacketed reactors with a high surface area to volume ratio and efficient heat transfer fluids are necessary.
-
Controlled Dosing Systems: For semi-batch reactions, precise and reliable dosing pumps for the limiting reagent are critical to control the reaction rate.
-
Emergency Quenching and Venting Systems: A properly sized emergency relief system (e.g., rupture disc, relief valve) is mandatory to safely handle a worst-case scenario pressure release. An emergency quenching system to rapidly cool the reaction mixture or inhibit the reaction should also be in place.[5]
-
Redundant Monitoring and Alarms: Multiple, independent sensors for critical parameters with automated alarms and interlocks can provide early warnings and initiate safety protocols.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Increase | 1. Excessive Reagent Addition Rate: The rate of heat generation is exceeding the cooling capacity. 2. Cooling System Failure: Loss of coolant flow, incorrect coolant temperature, or fouling of the heat exchange surfaces. 3. Agitator Failure: Poor mixing leads to localized hot spots and a sudden, rapid reaction. | 1. Immediately stop the addition of all reagents. 2. Maximize cooling to the reactor. 3. If the temperature continues to rise, initiate the emergency quench procedure. 4. Verify the functionality of the cooling system (pumps, valves, temperature). 5. Check the agitator for proper operation. |
| Slower than Expected Reaction and Reagent Accumulation | 1. Low Reaction Temperature: The reaction kinetics are too slow, leading to an accumulation of unreacted reagents. 2. Insufficient Catalyst or Improper pH: The reaction is not proceeding at the desired rate. | 1. Do not increase the temperature to "kick-start" the reaction, as this could lead to a dangerous runaway with the accumulated reagents. 2. Stop reagent addition. 3. Carefully analyze a sample to determine the concentration of unreacted starting materials. 4. If safe, slowly and cautiously increase the temperature in small increments while closely monitoring the exotherm. 5. Verify catalyst charge and pH of the reaction mixture. |
| Pressure Increase Beyond Normal Operating Limits | 1. Thermal Runaway: Rapid temperature increase is causing solvent boiling or decomposition with gas evolution. 2. Side Reaction Generating Gas: An unintended reaction pathway is producing gaseous byproducts. | 1. Follow the procedure for a rapid, uncontrolled temperature increase. 2. Prepare for emergency pressure relief system activation. 3. Once the situation is under control, investigate the potential for side reactions through careful analysis of the reaction mixture. |
Experimental Protocols
Protocol 1: Reaction Calorimetry for Thermal Hazard Assessment
Objective: To determine the heat of reaction, adiabatic temperature rise, and other critical safety parameters for the synthesis of this compound.
Methodology:
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A reaction calorimeter (e.g., RC1e) is charged with N,N-dimethylaniline and the chosen solvent.
-
The reactor is brought to the intended process temperature.
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A solution of formaldehyde (or paraformaldehyde) is dosed into the reactor at a controlled rate, mimicking the planned large-scale addition profile.
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The heat flow is continuously measured throughout the addition and for a period after to ensure the reaction has gone to completion.
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Data is analyzed to determine the heat of reaction (ΔHr), specific heat of the reaction mixture (Cp), and the maximum temperature of the synthesis reaction (MTSR).
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The adiabatic temperature rise (ΔTad = |ΔHr| / Cp) is calculated to assess the potential for thermal runaway.
Protocol 2: Large-Scale Semi-Batch Synthesis with Exotherm Control
Objective: To safely synthesize this compound on a large scale by controlling the exothermic reaction.
Methodology:
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The reactor is charged with N,N-dimethylaniline and solvent and heated to the desired starting temperature.
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The cooling system is activated and set to maintain the target reaction temperature.
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The formaldehyde solution is added subsurface at a pre-determined, controlled rate based on the reaction calorimetry data and the heat removal capacity of the reactor.
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The reaction temperature is closely monitored. The addition rate should be adjusted to maintain the temperature within the safe operating limits.
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After the addition is complete, the reaction is held at the set temperature to ensure complete conversion, with continued monitoring of the heat flow.
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The reaction is cooled to a safe temperature before proceeding with workup.
Quantitative Data Summary
The following table provides illustrative quantitative data for a hypothetical large-scale reaction. Actual values must be determined experimentally for each specific process.
| Parameter | Value | Significance |
| Heat of Reaction (ΔHr) | -150 kJ/mol | Indicates a significant exothermic reaction. |
| Specific Heat (Cp) | 1.8 kJ/(kg·K) | Used to calculate the adiabatic temperature rise. |
| Adiabatic Temperature Rise (ΔTad) | 83 °C | A large value indicates a high potential for thermal runaway. |
| Maximum Temperature of Synthesis Reaction (MTSR) | 150 °C | The highest temperature the reaction mixture could reach under adiabatic conditions. |
| Safe Operating Temperature Range | 60 - 80 °C | The target temperature range for controlled reaction. |
| Maximum Allowable Reagent Addition Rate | 2.5 L/min | Determined by the reactor's heat removal capacity. |
Visualizations
Caption: Troubleshooting workflow for a temperature excursion.
Caption: Workflow for large-scale synthesis with exotherm control.
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 4. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 5. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
Technical Support Center: Monitoring 2-(aminomethyl)-N,N-dimethylaniline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(aminomethyl)-N,N-dimethylaniline. The information is designed to address common challenges encountered during the analytical monitoring of its chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of a reaction involving this compound?
A1: The most common and effective analytical methods for monitoring reactions of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][2] HPLC is well-suited for separating polar and non-volatile compounds, while GC is ideal for volatile compounds. The choice between HPLC and GC will depend on the specific reaction conditions and the properties of the reactants, products, and byproducts. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable.[3][4]
Q2: What are the key challenges when analyzing aromatic amines like this compound by HPLC?
A2: A primary challenge with aromatic amines in HPLC is their tendency to exhibit peak tailing.[5] This is often due to secondary interactions between the basic amine groups and acidic silanol groups on the surface of silica-based stationary phases.[5] Other potential issues include poor resolution, shifting retention times, and baseline noise.[6][7][8]
Q3: How can I prevent peak tailing for my this compound analysis in HPLC?
A3: To mitigate peak tailing, consider the following strategies:
-
Mobile Phase pH Adjustment: Maintain the mobile phase pH at least two units away from the pKa of this compound to ensure it is in a single ionic state.[5]
-
Use of Additives: Incorporate a competitive amine, such as triethylamine (TEA), into the mobile phase to block the active silanol sites on the stationary phase.[5]
-
Sufficient Buffer Concentration: Employ a buffer concentration in the range of 10-50 mM to maintain a stable pH.[7]
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Column Selection: Opt for a modern, end-capped column with low silanol activity.[9]
Q4: My GC analysis of a reaction mixture containing this compound shows ghost peaks. What could be the cause?
A4: Ghost peaks in GC can arise from several sources, including contamination in the sample, solvent, or carrier gas.[10] Carryover from previous injections due to a contaminated injector liner or column is also a common cause.[11] Ensure high-purity solvents and gases are used and that the injection port is properly maintained.[10]
Q5: Is derivatization necessary for the analysis of this compound by GC-MS?
A5: While not always mandatory, derivatization can be beneficial for improving the chromatographic behavior of polar compounds like amines. Derivatization can increase volatility and thermal stability, leading to sharper peaks and improved sensitivity. However, for routine monitoring where high precision is key, a direct injection method may be preferred to avoid variability from the derivatization step.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups.[5] | Adjust mobile phase pH, add a competitive amine (e.g., TEA), or use an end-capped column.[5] |
| Column overload.[7] | Dilute the sample or reduce the injection volume.[5] | |
| Shifting Retention Times | Inconsistent mobile phase composition.[6] | Prepare fresh mobile phase and ensure proper mixing.[6] |
| Temperature fluctuations.[6] | Use a column oven to maintain a constant temperature.[6] | |
| Column degradation. | Flush the column with a strong solvent or replace it if necessary.[6] | |
| Baseline Noise or Drift | Air bubbles in the system.[6] | Degas the mobile phase and purge the pump.[6] |
| Contaminated detector cell.[6] | Flush the detector cell with a strong solvent.[6] | |
| Leaks in the system.[12] | Check and tighten all fittings.[12] | |
| Poor Resolution | Inappropriate mobile phase composition.[8] | Optimize the mobile phase composition (e.g., organic modifier concentration, pH).[8] |
| Column deterioration.[8] | Replace the column.[7] |
GC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing or Fronting | Active sites in the column or liner.[11] | Use a deactivated liner and column. Consider derivatization. |
| Column overloading.[11] | Dilute the sample or decrease the injection volume. | |
| Ghost Peaks | Contaminated syringe, septum, or inlet liner.[10][11] | Clean or replace these components. |
| Carryover from a previous injection.[11] | Run a blank solvent injection to clean the system. | |
| Irreproducible Results | Leaks in the system (e.g., septum, fittings).[10] | Perform a leak check and replace seals and septa as needed.[10] |
| Inconsistent injection volume. | Use an autosampler for precise injections. | |
| Baseline Instability | Column bleed.[11] | Condition the column at a high temperature or replace it if it's old.[11] |
| Contaminated carrier gas. | Use high-purity gas and install a gas purifier. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Monitoring a Reaction
This protocol outlines a general method for monitoring the consumption of this compound and the formation of a product.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Reference standards for this compound and the expected product.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Prepare stock solutions of the starting material and product in a suitable solvent (e.g., acetonitrile/water). Create a series of calibration standards by diluting the stock solutions.
-
Reaction Sampling: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction in the aliquot (if necessary) and dilute it with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the prepared samples and standards onto the HPLC system.
-
Data Processing: Integrate the peak areas of the starting material and product. Use the calibration curves to determine their concentrations at each time point.
-
Protocol 2: GC-MS Method for Reaction Monitoring
This protocol is suitable for reactions where the components are sufficiently volatile and thermally stable.
-
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column suitable for amines (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
-
-
Reagents and Solvents:
-
High-purity carrier gas (Helium or Hydrogen)
-
Solvent for dilution (e.g., Dichloromethane, Ethyl Acetate)
-
Reference standards
-
-
GC-MS Conditions (Example):
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Full Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Procedure:
-
Standard Preparation: Prepare calibration standards of the analyte and product in the chosen solvent.
-
Reaction Sampling and Preparation: At specified times, take a sample from the reaction. Dilute the sample in the appropriate solvent.
-
Analysis: Inject the samples and standards into the GC-MS system.
-
Data Analysis: Identify compounds based on their retention times and mass spectra. Quantify by integrating the peak areas of characteristic ions and comparing them to the calibration curve.
-
Quantitative Data Summary
The following tables represent hypothetical data from a reaction monitoring experiment where this compound is converted to a product.
Table 1: HPLC-UV Reaction Monitoring Data
| Time (hours) | This compound Peak Area | Product Peak Area | Concentration of Starting Material (mM) | Concentration of Product (mM) |
| 0 | 1,250,000 | 0 | 10.0 | 0 |
| 1 | 980,000 | 275,000 | 7.8 | 2.2 |
| 2 | 750,000 | 510,000 | 6.0 | 4.1 |
| 4 | 450,000 | 820,000 | 3.6 | 6.6 |
| 8 | 150,000 | 1,100,000 | 1.2 | 8.8 |
| 24 | 10,000 | 1,230,000 | <0.1 | 9.8 |
Table 2: GC-MS Reaction Monitoring Data (SIM Mode)
| Time (hours) | This compound Peak Area (m/z 150) | Product Peak Area (m/z of characteristic ion) | Concentration of Starting Material (mM) | Concentration of Product (mM) |
| 0 | 8,500,000 | 0 | 10.0 | 0 |
| 0.5 | 6,800,000 | 1,750,000 | 8.0 | 2.0 |
| 1 | 5,300,000 | 3,300,000 | 6.2 | 3.8 |
| 2 | 3,100,000 | 5,500,000 | 3.6 | 6.4 |
| 4 | 900,000 | 7,800,000 | 1.1 | 8.9 |
| 6 | 150,000 | 8,600,000 | 0.2 | 9.8 |
Visualizations
References
- 1. gassnova.no [gassnova.no]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. hplc.eu [hplc.eu]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 2-(aminomethyl)-N,N-dimethylaniline
This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 2-(aminomethyl)-N,N-dimethylaniline, a crucial building block in pharmaceutical research and development. The methodologies outlined here are designed to provide researchers, scientists, and drug development professionals with the tools to ensure the quality, safety, and efficacy of their synthesized compounds. We will explore common analytical techniques, compare them with alternatives, and provide detailed experimental protocols and data.
The purity of any synthesized compound is a critical quality attribute. Impurities, which can include unreacted starting materials, byproducts, residual solvents, or degradation products, can impact the compound's reactivity, stability, and, in a pharmaceutical context, its safety and efficacy.[1][2] For aniline derivatives, which are widely used but can also present toxicity concerns, rigorous purity assessment is paramount.[3]
Analytical Approaches for Purity Determination
Several analytical techniques are employed to determine the purity of organic compounds. For non-volatile and thermally labile substances like this compound, High-Performance Liquid Chromatography (HPLC) is a primary tool.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for volatile and semi-volatile compounds, often providing superior separation and identification capabilities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful method for structural confirmation and can also be used for quantitative purity assessment (qNMR).
The selection of a method depends on the nature of potential impurities, required sensitivity, and the specific goals of the analysis.[4] A combination of chromatographic and spectroscopic techniques is often necessary for comprehensive purity validation.
Comparison of Analytical Techniques
This section compares the most common analytical techniques for the purity assessment of this compound and its alternatives, such as its structural isomer 4-(aminomethyl)-N,N-dimethylaniline and the parent compound N,N-dimethylaniline.
| Technique | Principle | Strengths | Limitations | Typical Purity Range Detected |
| HPLC-UV | Differential partitioning between a mobile and stationary phase, with detection by UV absorbance.[6] | Robust, reproducible, widely available. Excellent for non-volatile and thermally sensitive compounds.[7] | Moderate sensitivity. Peak co-elution can occur. Requires chromophoric compounds for detection. | 95.0% - 99.9% |
| LC-MS | Combines the separation power of HPLC with the mass identification capabilities of Mass Spectrometry.[8][9] | High sensitivity and specificity. Provides molecular weight information, aiding in impurity identification.[10] | More complex and expensive instrumentation. Matrix effects can suppress ion signals. | > 99.0% |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection and identification.[5] | Excellent separation efficiency for complex mixtures. High sensitivity. Provides structural information from fragmentation patterns.[8] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds.[5] | > 99.5% |
| ¹H NMR | Measures the nuclear magnetic resonance of hydrogen atoms, providing detailed structural information. | Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can determine purity without a reference standard for the analyte. | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret if multiple impurities are present. | 95.0% - 100% |
| Elemental Analysis | Measures the percentage of C, H, N, and other elements in a sample. | Provides the elemental composition of the bulk sample. | Does not detect impurities with the same elemental composition as the main compound (e.g., isomers). Insensitive to minor impurities. | Confirms elemental composition within ~0.4% |
Workflow for Purity Validation
A logical workflow ensures a thorough and efficient validation of compound purity. This typically involves an initial qualitative assessment followed by rigorous quantitative analysis.
Caption: A typical workflow for validating the purity of a synthesized compound.
Experimental Protocols
The following are detailed protocols for key analytical methods. These should be adapted and validated for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of this compound and detecting non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify volatile impurities, such as residual solvents or volatile byproducts.
-
Instrumentation: A standard GC system coupled to a mass spectrometer.[5]
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (50:1).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like Dichloromethane or Ethyl Acetate.
Nuclear Magnetic Resonance (¹H NMR)
This protocol is for confirming the chemical structure of the synthesized compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum. Key expected signals for this compound would include:
-
Singlet for the N(CH₃)₂ protons.
-
Singlet for the benzylic CH₂ protons.
-
Multiplets for the aromatic protons.
-
Broad singlet for the NH₂ protons (may exchange with water).
-
-
Purity Estimation: Integration of impurity peaks relative to the product peaks can provide a semi-quantitative estimate of purity. For accurate quantification, a qNMR experiment with an internal standard of known purity is required.
Data Presentation and Comparison
The following tables summarize hypothetical but realistic data for the purity analysis of this compound compared to a structural isomer.
Table 1: HPLC Purity Analysis
| Compound | Retention Time (min) | Purity (% Area) | Major Impurity (RT, min) | Impurity (% Area) |
| This compound | 8.2 | 99.2% | 6.5 (Starting Material) | 0.5% |
| 4-(aminomethyl)-N,N-dimethylaniline | 7.9 | 98.8% | 6.2 (Starting Material) | 0.8% |
Table 2: GC-MS Impurity Profile
| Compound | Residual Solvent | Level (ppm) | Other Volatile Impurities |
| This compound | Toluene | 150 | N,N-dimethylaniline (trace) |
| 4-(aminomethyl)-N,N-dimethylaniline | Toluene | 210 | None Detected |
Analytical Method Validation Workflow
Validating an analytical method ensures it is fit for its intended purpose. Key parameters include specificity, linearity, accuracy, precision, and range.
Caption: Workflow for the validation of an analytical purity method.
By employing a multi-technique approach as outlined in this guide, researchers can confidently ascertain the purity of synthesized this compound, ensuring the integrity of their subsequent research and development efforts.
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cresset-group.com [cresset-group.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. d-nb.info [d-nb.info]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(Aminomethyl)-N,N-dimethylaniline with Bipyridine, Phosphine, and Salen Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance with Supporting Experimental Data
In the landscape of homogeneous catalysis, the choice of ligand is paramount to achieving desired reaction outcomes, including high yields, selectivity, and catalyst stability. This guide provides a comparative analysis of the chelating ligand 2-(aminomethyl)-N,N-dimethylaniline against three widely utilized classes of ligands: bipyridines, phosphines (specifically Buchwald-type ligands), and salen derivatives. This comparison focuses on their performance in key catalytic transformations, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific applications.
Overview of Ligand Structures
The ligands discussed herein offer distinct coordination modes and electronic properties, which in turn dictate their catalytic efficacy in different reaction types.
-
This compound: A bidentate N,N'-donor ligand featuring both a primary amine and a tertiary amine coordinated to a metal center. Its flexible ethylenediamine-like backbone allows for the formation of stable five-membered chelate rings.
-
Bipyridine (bpy): A classic bidentate N,N'-donor ligand known for its rigid structure and ability to stabilize various metal oxidation states. It is widely used in a range of catalytic reactions.
-
Buchwald Phosphines (e.g., SPhos, XPhos): A class of bulky, electron-rich monodentate phosphine ligands renowned for their high activity in palladium-catalyzed cross-coupling reactions.
-
Salen: A tetradentate N2O2-donor Schiff base ligand, often used in complexes with transition metals for oxidation and asymmetric catalysis.
Comparative Performance in Catalytic Reactions
To provide a clear and objective comparison, the performance of these ligands is evaluated in representative and industrially significant catalytic reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The efficiency of this reaction is heavily influenced by the ligand coordinated to the palladium catalyst. Below is a comparison of this compound (as part of a more complex phosphine ligand), bipyridine, and a Buchwald phosphine ligand in this transformation.
Table 1: Performance in Suzuki-Miyaura Coupling
| Ligand System | Aryl Halide | Arylboronic Acid | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline | Aryl Bromides/Iodides | Phenylboronic acid | High (Specific data not available in initial search) | Not specified | [1] |
| PdCl₂(bpy) | 4-Bromoacetophenone | Phenylboronic acid | 95 | 1 | [2] |
| Pd(OAc)₂ / SPhos | 2-Chlorotoluene | Phenylboronic acid | 98 | 0.5 | [3] |
| Pd(OAc)₂ / XPhos | 4-Chloro-t-butylbenzene | Phenylboronic acid | 97 | 1 | [3] |
Manganese-Catalyzed Epoxidation of Alkenes
Asymmetric epoxidation is a critical transformation in the synthesis of chiral building blocks. Salen ligands are particularly prominent in this area.
Table 2: Performance in Asymmetric Epoxidation of Styrene
| Catalyst System | Alkene | Oxidant | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Mn(III)-Salen (Jacobsen's Catalyst) | Styrene | NaOCl | >95 | 86 | [4] |
| Chiral Mn(III)-Salen derivative | Styrene | NaOCl | 98 | 88 | [4] |
Note: this compound, bipyridine, and phosphine ligands are not typically the primary choice for Mn-catalyzed epoxidation, hence their inclusion in this specific comparison is not standard.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the catalytic reactions discussed.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
Using a Bipyridine Ligand: A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), palladium source (e.g., Pd(OAc)₂, 1-5 mol%), 2,2'-bipyridine or its derivative (1-5 mol% equivalent to palladium), and a base (e.g., K₂CO₃, 2.0-3.0 mmol) is placed in an oven-dried, resealable Schlenk tube.[5] The tube is capped with a rubber septum, evacuated, and backfilled with an inert gas (e.g., argon) three times.[5] Anhydrous solvent (e.g., dioxane, 3-5 mL) is added via syringe. The reaction mixture is then heated in a preheated oil bath (typically 80-110 °C) and stirred for 2-24 hours, with progress monitored by TLC or GC-MS.[5] Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.[5] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]
Using a Buchwald Phosphine Ligand: In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (0.005 mmol), the phosphine ligand (e.g., SPhos, 0.012 mmol), and the aryl halide (1.0 mmol). The vial is sealed with a Teflon-lined cap and removed from the glovebox. The arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and solvent (e.g., toluene, 2 mL) are added via syringe. The reaction mixture is then stirred at the desired temperature (e.g., 100 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and the filtrate is concentrated. The residue is then purified by flash chromatography.
General Procedure for Manganese-Salen Catalyzed Asymmetric Epoxidation
To a stirred solution of the alkene (1.0 mmol) in a suitable solvent (e.g., dichloromethane) is added an axial ligand (e.g., N-methylmorpholine N-oxide, 0.2 mmol). The mixture is cooled to 0 °C, and the Mn(III)-salen catalyst (0.02-0.05 mmol) is added. A buffered solution of the oxidant (e.g., commercial bleach, NaOCl) is then added slowly over a period of time while maintaining the temperature. The reaction is stirred vigorously for several hours until the starting material is consumed (monitored by TLC). The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.[4]
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling reaction and the catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Spectroscopic Showdown: Structural Confirmation of 2-(aminomethyl)-N,N-dimethylaniline and its Isomeric Alternatives
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of 2-(aminomethyl)-N,N-dimethylaniline against its key structural isomers and related compounds, leveraging Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. Through detailed experimental protocols and data comparison, we aim to equip researchers with the tools to confidently identify and differentiate these closely related molecules.
Comparative Spectroscopic Data
The following table summarizes the key ¹H NMR and FT-IR spectral data for this compound and its alternatives. The data for the target compound is predicted based on the analysis of its structural components and comparison with the provided experimental data of related molecules.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | FT-IR Key Absorptions (cm⁻¹) |
| This compound (Predicted) | ~7.2-7.5 (m, 4H, Ar-H), ~3.7 (s, 2H, -CH₂-), ~2.7 (s, 6H, -N(CH₃)₂) | 3050-3100 (C-H, aromatic), 2840-3000 (C-H, aliphatic), 1335-1250 (C-N, aromatic) |
| N,N-dimethyl-o-toluidine | Aromatic protons and methyl protons are visible in the spectrum. | Not explicitly found, but expected to be similar to N,N-dimethylaniline. |
| Benzylamine | Aromatic protons, methylene protons (~3.9 ppm), and amine protons are observed.[1][2] | N-H stretches (two bands for primary amine), N-H bend, C-N stretch, and aromatic C-H bands are present.[3][4] |
| N,N-dimethylaniline | 7.24 (m, 2H, Ar-H), 6.63 (m, 3H, Ar-H), 2.93 (s, 6H, N-(CH₃)₂).[5][6] | No N-H bands. C-N stretch (aromatic) is a key feature.[7] |
| N-methylaniline | Aromatic protons and a single N-methyl signal are present, along with an N-H proton signal. | A single N-H stretch is characteristic of a secondary amine.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.
-
Instrumentation: Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.[10][11]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used for ¹H NMR.
-
Number of Scans: 16 to 64 scans are generally sufficient for good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: For liquid samples, a thin film can be prepared between two KBr or NaCl plates.[3]
-
Solid: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Record the FT-IR spectrum using a spectrometer with a resolution of at least 4 cm⁻¹.
-
Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.[12] A background spectrum of the empty sample compartment or the pure solvent/KBr is recorded and automatically subtracted from the sample spectrum.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for Spectroscopic Structural Confirmation.
References
- 1. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Benzylamine [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 6. N,N-Dimethylaniline(121-69-7) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. analyzetest.com [analyzetest.com]
- 9. Aniline, N-methyl- [webbook.nist.gov]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. merckmillipore.com [merckmillipore.com]
comparing the catalytic activity of 2-(aminomethyl)-N,N-dimethylaniline derivatives
A comprehensive guide to understanding the catalytic activity of 2-(aminomethyl)-N,N-dimethylaniline derivatives is presented for researchers, scientists, and professionals in drug development. This guide focuses on the principles of catalyst performance, experimental design for comparative analysis, and the influence of ligand structure on reactivity.
Comparative Catalytic Performance: A Framework for Evaluation
-
Reaction Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated. A higher TON indicates a more robust and efficient catalyst.
-
Turnover Frequency (TOF): The number of turnovers per unit of time (e.g., h⁻¹), representing the speed of the catalyst.
A hypothetical comparison of different this compound derivatives in a Suzuki-Miyaura coupling reaction is presented in Table 1. The substituents (R¹, R², R³) on the aniline ring and the aminomethyl group would be varied to investigate their electronic and steric effects on the catalytic activity.
Table 1: Hypothetical Catalytic Performance of this compound Derivatives in a Suzuki-Miyaura Coupling Reaction
| Catalyst Derivative (Ligand) | Substituent (R¹, R², R³) | Reaction Yield (%) | TON | TOF (h⁻¹) |
| 1a | H, H, H | 85 | 850 | 425 |
| 1b | 4-OMe, H, H | 92 | 920 | 460 |
| 1c | 4-CF₃, H, H | 78 | 780 | 390 |
| 1d | H, Me, Me | 88 | 880 | 440 |
| 1e | 2,6-di-iPr, H, H | 95 | 950 | 475 |
This data is illustrative and intended to provide a framework for comparison.
The Critical Role of Ligand Structure: Steric and Electronic Effects
The catalytic performance of metal complexes derived from this compound derivatives is profoundly influenced by the steric and electronic properties of the substituents on the ligand scaffold.[1][2][3][4]
-
Electronic Effects: Electron-donating groups (e.g., -OMe, -Me) on the aniline ring can increase the electron density on the metal center, which may facilitate the oxidative addition step in cross-coupling reactions.[3] Conversely, electron-withdrawing groups (e.g., -CF₃, -NO₂) can decrease the electron density, potentially impacting the reductive elimination step.
-
Steric Effects: Bulky substituents near the metal coordination site can promote the reductive elimination step and prevent catalyst deactivation through the formation of inactive dimers.[2] The steric hindrance can also influence the selectivity of the reaction.
Experimental Protocols for Catalyst Synthesis and Evaluation
To rigorously compare the catalytic activity of different this compound derivatives, standardized experimental protocols are essential.
General Procedure for the Synthesis of this compound Derivatives
The synthesis of the parent ligand, this compound, can be achieved through various established methods. Derivatives with different substituents on the aromatic ring can be prepared from the corresponding substituted anilines. A general synthetic approach is outlined below.
dot
Caption: General workflow for the synthesis of this compound derivatives.
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction
The following is a general procedure for evaluating the catalytic activity of a palladium complex formed in situ with a this compound derivative as a ligand.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the this compound derivative ligand (0.012 mmol, 1.2 mol%) in the reaction solvent (e.g., toluene/water mixture).
-
Reaction Execution: Add the catalyst solution to the Schlenk tube containing the reactants.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature, extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The product yield can be determined by GC analysis using an internal standard or by isolating the product via column chromatography.[5][6][7]
Visualizing the Catalytic Process
The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common application for such catalysts, involves several key steps.
dot
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theses.enscm.fr [theses.enscm.fr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
Performance Showdown: 2-(Aminomethyl)aniline-Ligated Palladium Catalyst vs. Commercial Titans in Cross-Coupling Reactions
A detailed comparison for researchers and drug development professionals on the catalytic efficacy of a palladium complex featuring a 2-(aminomethyl)aniline-derived ligand against commercially available catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. This guide presents quantitative performance data, detailed experimental protocols, and visual representations of the catalytic processes.
In the landscape of synthetic chemistry, the quest for efficient and robust catalysts is paramount. This guide provides a comparative analysis of a palladium(II) complex bearing a N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline ligand with established commercial catalysts in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura and Heck couplings. The performance of these catalysts is evaluated based on reaction yields and conditions, offering valuable insights for catalyst selection in complex organic syntheses.
At a Glance: Catalyst Performance in Suzuki-Miyaura and Heck Couplings
The following tables summarize the performance of the 2-(aminomethyl)aniline-derived palladium catalyst against notable commercial counterparts in specific cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(dppama) | N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 3 | 95 |
| XPhos Pd G3 | XPhos | K₃PO₄ | Toluene/Water | 100 | 2 | >95 |
| cataCXium® A Pd G3 | cataCXium® A | Cs₂CO₃ | Toluene/Water | 100 | Not Specified | High Yield |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Water | 90 | 12-24 | ~90 |
Table 2: Heck Coupling of 4-Bromotoluene with Styrene
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(dppama) | N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline | NaOAc | DMF | 130 | 24 | 92 |
| Pd/C (10%) | None | Na₂CO₃ | NMP | 120 | 12 | >95 |
| Pd EnCat™ 30 | Polyurea encapsulated Pd(OAc)₂ | Na₂CO₃ | NMP | 120 | Not Specified | High Yield |
In-Depth: Experimental Protocols
For the purpose of reproducibility and direct comparison, the following are detailed experimental protocols for the reactions cited above.
Protocol 1: Suzuki-Miyaura Coupling with PdCl₂(dppama)
A reaction vessel is charged with 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2 mmol), and the PdCl₂(dppama) catalyst (0.01 mmol, 1 mol%). A solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) is added. The mixture is then heated to 80°C and stirred for 3 hours. After cooling to room temperature, the organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired biaryl product.
Protocol 2: Heck Coupling with PdCl₂(dppama)
In a sealed tube, 4-bromotoluene (1 mmol), styrene (1.2 mmol), sodium acetate (1.5 mmol), and the PdCl₂(dppama) catalyst (0.01 mmol, 1 mol%) are combined in N,N-dimethylformamide (DMF, 5 mL). The mixture is heated to 130°C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The product is then purified by flash chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling with Commercial Catalysts (e.g., XPhos Pd G3)
Under an inert atmosphere, a flask is charged with the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). The appropriate solvent (e.g., toluene/water mixture) is added, and the reaction is heated to the specified temperature for the indicated time. Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography.
Protocol 4: General Procedure for Heck Coupling with Commercial Catalysts (e.g., Pd/C)
To a reaction vessel containing the aryl bromide (1.0 equiv), the alkene (1.2 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv) in a suitable solvent (e.g., NMP), the palladium catalyst (e.g., 10% Pd/C, 1-5 mol%) is added. The mixture is heated to the specified temperature for the required duration. After the reaction is complete, the catalyst is filtered off, and the product is isolated from the filtrate by extraction and purified by chromatography or recrystallization.
Visualizing the Catalytic Cycle
The efficiency of these cross-coupling reactions is governed by the intricate steps of the catalytic cycle. The diagrams below, generated using the DOT language, illustrate the fundamental pathways for the Suzuki-Miyaura and Heck reactions.
Discussion
The palladium complex with the N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline ligand demonstrates high efficacy in both Suzuki-Miyaura and Heck reactions, achieving yields comparable to or, in some cases, exceeding those of widely used commercial catalysts. Notably, this catalyst system operates under relatively mild conditions.
Commercial catalysts, such as the Buchwald precatalysts (e.g., XPhos Pd G3), are renowned for their high turnover numbers and broad substrate scope, particularly with challenging aryl chlorides.[1] Heterogeneous catalysts like Pd/C offer the significant advantage of easy separation and recyclability, a crucial factor in industrial applications.[2]
The choice between these catalysts will ultimately depend on the specific requirements of the synthesis, including substrate scope, reaction conditions, cost, and the need for catalyst recovery. The data presented in this guide serves as a valuable starting point for researchers to make informed decisions in their synthetic endeavors.
References
A Comparative Guide to Analytical Standards for 2-(Aminomethyl)-N,N-dimethylaniline
For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quantification, impurity profiling, and ensuring the integrity of experimental results. This guide provides a comprehensive comparison of commercially available analytical standards for 2-(aminomethyl)-N,N-dimethylaniline (CAS No: 57678-45-2), detailing typical product specifications and providing robust analytical methodologies for their verification.
Comparison of Commercially Available Standards
Analytical standards for this compound are available from several suppliers, primarily intended for research and development purposes. While lot-specific purity and impurity profiles can only be confirmed via the Certificate of Analysis (CoA) provided by the vendor, the table below summarizes the typical specifications offered by various suppliers based on publicly available data.
| Supplier/Vendor | Product Name | CAS Number | Stated Purity | Molecular Formula | Molecular Weight | Storage Conditions |
| Sigma-Aldrich | This compound | 57678-45-2 | ≥98% | C₉H₁₄N₂ | 150.22 | 2-8°C, Keep in dark place, sealed in dry |
| BLDpharm | This compound | 57678-45-2 | Not specified | C₉H₁₄N₂ | 150.22[1] | 2-8°C, Keep in dark place, sealed in dry[1] |
| Aladdin Scientific | This compound | 57678-45-2 | 98%[2] | C₉H₁₄N₂ | Not specified | 2-8°C, Protected from light, Desiccated[2] |
| LabSolutions | This compound | 57678-45-2 | 98%[3] | C₉H₁₄N₂ | 150.23[3] | 2-8°C, Protected from light, Desiccated[3] |
Experimental Protocols for Purity Verification
The following protocols describe standard analytical techniques for assessing the purity of this compound standards. These methods are based on established chromatographic principles for the analysis of aromatic amines.[4][5]
HPLC is a primary technique for assessing the purity of non-volatile compounds like aromatic amines.[6] A reversed-phase method allows for the separation of the main compound from potential impurities.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Return to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound standard in the initial mobile phase composition (95:5 Water:Acetonitrile) to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the same solvent.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the polar nature of the primary amine group in this compound, derivatization is recommended to improve its volatility and chromatographic peak shape.[7]
Derivatization Protocol:
-
To 1 mL of a 1 mg/mL solution of the standard in a non-polar solvent (e.g., Dichloromethane), add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes in a sealed vial.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the analytical workflow and the hierarchical nature of analytical standards.
Caption: Workflow for HPLC-UV Purity Assessment.
Caption: Hierarchy of Analytical Reference Standards.
References
Comparative Analysis of Cross-Reactivity for 2-(Aminomethyl)-N,N-dimethylaniline and its Structural Analogs in Immunoassays
For Immediate Release
This guide provides a comparative analysis of the potential cross-reactivity of 2-(aminomethyl)-N,N-dimethylaniline and its structurally related analogs in immunoassay-based detection methods. Given the absence of direct cross-reactivity studies for this compound, this report leverages available data on analogous aromatic amine compounds to provide researchers, scientists, and drug development professionals with a framework for assessing potential assay interference and for guiding the development of specific analytical methods.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are widely utilized for the detection and quantification of a vast array of molecules. Their specificity is determined by the binding affinity between an antibody and its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte. In the context of aromatic amines, which are prevalent in industrial chemicals, pharmaceuticals, and environmental contaminants, understanding cross-reactivity is crucial for accurate analytical measurements and for avoiding false-positive results.
Compounds structurally similar to the target analyte can compete for antibody binding sites, leading to inaccurate quantification. The degree of cross-reactivity is typically expressed as a percentage relative to the target analyte.
Potential Cross-Reactivity of this compound
This compound is a substituted aniline derivative. Its industrial applications may include use as an intermediate in the synthesis of dyes and pharmaceuticals. Due to its structure, which features a substituted aniline core, there is a potential for cross-reactivity in immunoassays designed to detect other aromatic amines.
Comparative Cross-Reactivity Data of Structural Analogs
To infer the potential cross-reactivity of this compound, this guide presents data from studies on structurally similar aromatic amines, including N,N-dimethylaniline, toluidine isomers, and xylidine isomers. The following table summarizes hypothetical cross-reactivity data from a competitive Enzyme-Linked Immunosorbent Assay (ELISA) developed for the detection of a generic aromatic amine. It is important to note that this data is illustrative and based on typical findings in the literature for analogous compounds.
Table 1: Hypothetical Cross-Reactivity of Aromatic Amines in a Competitive ELISA
| Compound | Structure | Percent Cross-Reactivity (%) |
| Target Analyte (e.g., Aniline) | 100 | |
| This compound | ![]() | Data Not Available |
| N,N-Dimethylaniline | 45 | |
| o-Toluidine | 75 | |
| m-Toluidine | 60 | |
| p-Toluidine | 85 | |
| 2,4-Xylidine | 30 | |
| 2,6-Xylidine | 20 |
Note: The cross-reactivity values presented are hypothetical and for illustrative purposes only. Actual cross-reactivity will depend on the specific antibodies and assay conditions used.
Experimental Protocols
The development and execution of an immunoassay to determine the cross-reactivity of this compound would typically follow the principles of a competitive ELISA. Below is a generalized protocol.
Hapten Synthesis and Immunogen Preparation
-
Hapten Synthesis: A derivative of the target analyte (in this case, an aromatic amine) is synthesized to incorporate a linker arm with a reactive group (e.g., a carboxyl or amino group). This linker is crucial for conjugation to a carrier protein and for use as a coating antigen.
-
Immunogen Preparation: The synthesized hapten is covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to make it immunogenic.
Monoclonal Antibody Production
-
Immunization: Animals (typically mice) are immunized with the immunogen to elicit an antibody response.
-
Hybridoma Technology: Spleen cells from the immunized animals are fused with myeloma cells to create hybridoma cells that produce monoclonal antibodies.
-
Screening: Hybridoma cells are screened to identify clones that produce antibodies with high affinity and specificity for the target analyte.
Competitive ELISA Protocol
-
Coating: A microtiter plate is coated with a hapten-protein conjugate (coating antigen).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A mixture of the sample (containing the analyte) and a fixed concentration of the specific monoclonal antibody is added to the wells. The free analyte in the sample competes with the coating antigen for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Cross-Reactivity Calculation: To determine the cross-reactivity of other compounds, their ability to inhibit the binding of the antibody to the coated antigen is measured and compared to that of the target analyte. The percent cross-reactivity is calculated using the formula: (IC50 of target analyte / IC50 of competing compound) x 100%
Visualizing the Immunoassay Workflow
The following diagrams illustrate the key processes involved in developing and running a competitive immunoassay for small molecules like aromatic amines.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently unavailable, a comparative analysis based on its structural analogs suggests a moderate to high potential for cross-reactivity in immunoassays targeting other aromatic amines. The degree of interference will be highly dependent on the specific antibody used and the assay format. Researchers developing or utilizing immunoassays for the detection of aromatic amines should consider the potential for cross-reactivity from this compound and other structurally related compounds. It is recommended to perform validation studies, including cross-reactivity testing with a panel of relevant compounds, to ensure the accuracy and specificity of the analytical method.
A Comparative Guide to the Reaction Products of 2-(Aminomethyl)-N,N-dimethylaniline in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 2-(aminomethyl)-N,N-dimethylaniline and its analogs serves as a valuable starting point for the synthesis of diverse nitrogen-containing heterocyclic compounds. This guide provides a comparative analysis of two principal reaction pathways originating from this precursor: N-N bond-forming oxidative cyclization to yield indazoles and condensation with carbonyl compounds to form tetrahydroquinazolines. We present a detailed examination of the experimental methodologies and a quantitative comparison of the reaction parameters and yields for each synthetic route.
Performance Comparison: Indazole vs. Tetrahydroquinazoline Synthesis
The choice of reaction pathway dictates the resulting heterocyclic core, offering access to distinct chemical spaces for drug discovery and materials science. The following tables summarize the key quantitative data for the synthesis of indazoles and tetrahydroquinazolines from 2-(aminomethyl)aniline derivatives, providing a basis for methodological comparison.
Table 1: Synthesis of Indazoles via Oxidative Cyclization
| Entry | Starting Aniline | Oxidizing System | Reaction Time | Yield (%) | Ref. |
| 1 | 2-(Aminomethyl)aniline | (NH₄)₂MoO₄ / H₂O₂ | 1 - 24 h | up to 89 | [1][2] |
| 2 | Substituted 2-(aminomethyl)phenylamines | (NH₄)₂MoO₄ / H₂O₂ | 1 - 24 h | 45 - 89 | [1][2] |
Table 2: Synthesis of 1,2,3,4-Tetrahydroquinazolines via Condensation
| Entry | Amine Reactant | Carbonyl Reactant | Conditions | Reaction Time | Yield (%) | Ref. | |---|---|---|---|---|---| | 1 | 2-Aminomethylaniline | Various Aldehydes | Microwave irradiation, water | 2 min | High to Excellent |[3] | | 2 | 2-Aminomethylaniline | Various Ketones | Conventional heating | Not specified | Good |[3] | | 3 | 2-Aminomethylaniline | Aryl Aldehydes | Room temperature | Not specified | High to Excellent |[3] |
Experimental Protocols
1. General Procedure for Indazole Synthesis via N-N Bond-Forming Oxidative Cyclization
This protocol is adapted from the work of Gollner and colleagues[1][2].
To a solution of the 2-(aminomethyl)phenylamine substrate (1.00 equivalent) in methanol (3 mL) at 0 °C, ammonium molybdate (1.00 equivalent) and 30% aqueous hydrogen peroxide (10.00 equivalents) are added. The mixture is stirred for a minimum of 1 hour, or until the reaction is complete as monitored by HPLC/MS (typically 1-24 hours), at room temperature. Upon completion, the reaction mixture is cooled to 0 °C and quenched with a 10% aqueous solution of Na₂S₂O₃ (2 mL). The mixture is then diluted with water and neutralized. The aqueous phase is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired indazole.
2. General Procedure for 1,2,3,4-Tetrahydroquinazoline Synthesis via Condensation with Aldehydes
This microwave-assisted, solvent-free protocol is based on the findings of a reagent-free, catalyst-free approach[3].
In a microwave-safe vessel, 2-aminomethylaniline (1 equivalent) and the desired aldehyde (1 equivalent) are mixed in water. The vessel is sealed and subjected to microwave irradiation for 2 minutes. The reaction mixture is then allowed to cool to room temperature. The solid product that precipitates out of the aqueous medium is collected by simple filtration, washed with water, and dried to yield the pure 1,2,3,4-tetrahydroquinazoline. This method avoids the need for a conventional work-up and the use of organic solvents.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.
Concluding Remarks
The strategic choice of reaction conditions and co-reactants allows for the selective synthesis of either indazoles or tetrahydroquinazolines from 2-(aminomethyl)aniline and its derivatives. The oxidative cyclization route offers a robust method to access the indazole core, a privileged scaffold in medicinal chemistry. Alternatively, the condensation pathway with carbonyl compounds provides a rapid and efficient entry into the tetrahydroquinazoline ring system. The selection between these synthetic strategies will be guided by the desired final molecular architecture and the specific therapeutic or material application being targeted. Further research into the biological activities of the resulting compound libraries will be crucial in elucidating their potential as novel therapeutic agents.
References
Introduction
This guide provides a comparative analysis of kinetic studies on N,N-dimethylaniline and structurally related compounds. While the primary compound of interest is 2-(aminomethyl)-N,N-dimethylaniline, a comprehensive literature search did not yield specific kinetic studies for this molecule. Therefore, this document focuses on providing a detailed comparison of kinetic data available for analogous compounds, including substituted anilines and benzylamines. The data presented here can serve as a valuable reference for researchers and scientists in the fields of chemistry and drug development, offering insights into the reactivity and reaction mechanisms of these important aromatic amines.
The "ortho effect" is a noteworthy phenomenon in substituted anilines, where a substituent in the ortho position, regardless of its electron-donating or withdrawing nature, generally decreases the basicity of the aniline.[1][2] This effect is attributed to a combination of steric and electronic factors.[1]
Table 1: Kinetic and Thermodynamic Parameters for the Periodate Oxidation of N,N-Dialkylanilines
| Compound | Activation Energy (Ea) (kcal mol⁻¹) | Arrhenius Factor (A) (dm³ mol⁻¹ s⁻¹) | Entropy of Activation (ΔS#) (cal mol⁻¹ K⁻¹) | Gibbs Free Energy of Activation (ΔG#) (kcal mol⁻¹) | Enthalpy of Activation (ΔH#) (kcal mol⁻¹) | Reference |
| N,N-dimethylaniline (DMA) | 16.1 | 1.06 x 10¹² | -6.32 | 17.4 | 15.5 | [3] |
| N,N-diethylaniline (DEA) | 13.2 | 5.89 x 10⁹ | -16.2 | 17.6 | 12.6 | [3] |
Table 2: Reaction Orders for the Oxidation of Anilines by Chromic Acid
| Compound | Order with respect to Oxidant (Chromic Acid) | Order with respect to Substrate (Aniline) | Reference |
| Aniline | One | One | [4] |
| N-Methylaniline | Zero | One | [4] |
| N,N'-Dimethylaniline | Zero | One | [4] |
Table 3: Kinetic Data for the Reaction of Substituted Anilines with Chloramine T
| Aniline Derivative | Equilibrium Constant (K) | Decomposition Rate Constant (k₂) | Reference |
| Aniline and substituted anilines | Calculated from the plot of 1/kobs versus 1/[amine] | Calculated from the plot of 1/kobs versus 1/[amine] | [5] |
Note: Specific values for K and k₂ for individual substituted anilines were not provided in the abstract but the methodology for their calculation was described.
Table 4: Kinetic Isotope Effect in the Oxidation of Benzylamine
| Reaction | Isotope Effect (kH/kD) | Temperature (K) | Reference |
| Oxidation of PhCD₂NH₂ by CTAP | 5.60 | 293 | [6] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of kinetic studies.
1. Periodate Oxidation of N,N-Dimethylaniline and N,N-Diethylaniline
The kinetics of the periodate oxidation of N,N-dimethylaniline (DMA) and N,N-diethylaniline (DEA) were investigated by monitoring the increase in the absorbance of a reaction intermediate.[3] The reaction was found to be second order overall, being first order with respect to both the aniline derivative and the periodate oxidant.[3] The studies were conducted under pseudo-first-order conditions, with the concentration of periodate being much greater than that of the aniline.[3] The effect of the dielectric constant of the medium was also investigated, and it was found that the reaction rate increases with an increase in the dielectric constant.[3] The reaction was unaffected by the presence of free radical scavengers.[3]
2. Chromic Acid Oxidation of Anilines
The kinetics of the oxidation of aniline, N-methylaniline, and N,N'-dimethylaniline by chromic acid were studied in aqueous acetic acid.[4] The progress of the reaction was monitored by titrimetrically estimating the concentration of Cr(VI) iodometrically at various time intervals.[4] The reaction rates were found to be influenced by the dielectric constant of the medium, with the rate increasing as the dielectric constant decreases.[4] The study also explored the catalytic effects of Cu²⁺ and Ag⁺ ions, which were found to accelerate all three reactions, and Mn²⁺ ions, which had a retarding effect on the oxidation of aniline and N,N'-dimethylaniline but an accelerating effect on N-methylaniline.[4]
3. Reaction of Substituted Anilines with Chloramine T
The reaction rates of aniline and various substituted anilines with chloramine T (CAT) to form N-chloroanilines were measured.[5] These reactions exhibited first-order dependence on CAT and a fractional order dependence on the amine.[5][7] This fractional order suggests a mechanism involving the formation of a complex in a fast equilibrium step, which then slowly decomposes.[5][7] The equilibrium constant (K) for the complex formation and the rate constant for its decomposition (k₂) were determined from a plot of 1/kobs versus 1/[amine].[5]
4. Oxidation of Benzylamines by Cetyltrimethylammonium Permanganate (CTAP)
The oxidation of meta- and para-substituted benzylamines by CTAP results in the formation of the corresponding aldimines.[6] The reaction is first order with respect to both the amine and CTAP.[6] The presence of a significant kinetic isotope effect (kH/kD = 5.60 at 293 K) upon oxidation of deuterated benzylamine (PhCD₂NH₂) confirmed the cleavage of an α-C-H bond in the rate-determining step.[6] The reaction was not affected by the addition of acrylonitrile, and it failed to induce the polymerization of acrylonitrile, suggesting the absence of free radical intermediates.[6]
Visualizations
General Workflow for Kinetic Studies
Caption: A generalized workflow for conducting kinetic studies of chemical reactions.
Proposed Mechanism for Periodate Oxidation of N,N-Dimethylaniline
References
- 1. byjus.com [byjus.com]
- 2. scribd.com [scribd.com]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
Safety Operating Guide
Proper Disposal of 2-(aminomethyl)-N,N-dimethylaniline: A Guide for Laboratory Professionals
For immediate release:
[City, State] – Researchers, scientists, and drug development professionals handling 2-(aminomethyl)-N,N-dimethylaniline can now access a comprehensive guide to its proper disposal, ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this aromatic amine.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin and serious eye irritation.[1]
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with all chemical waste, must adhere to local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be classified as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Containerization
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container label should clearly state "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number: 57678-45-2.[2][3]
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container tightly closed when not in use.
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Collect the absorbed material and contaminated items into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Contact your institution's EHS or emergency response team immediately.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and protecting our planet.
References
Personal protective equipment for handling 2-(aminomethyl)-N,N-dimethylaniline
This guide provides critical safety, handling, and disposal information for 2-(aminomethyl)-N,N-dimethylaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines.
Hazard Summary
This compound is presumed to share hazards with structurally similar aromatic amines. It is likely toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] It is also suspected of causing cancer.[3][4] This compound may cause skin and eye irritation.[1][2] It is a combustible liquid and is toxic to aquatic life with long-lasting effects.[3][4][5] Exposure can lead to the formation of methaemoglobin, which reduces the blood's ability to carry oxygen, and may cause damage to the liver, spleen, bone marrow, blood, and kidneys.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors.[6] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[6][7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact.[6][7] Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[6] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[6][7] |
Experimental Protocols
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[6]
Handling Procedures
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
-
Weighing: When weighing the liquid, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the compound to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
Spill Management
-
Small Spills: Absorb with an inert dry material and place in an appropriate waste disposal container.[1]
-
Large Spills: Evacuate the area. Keep away from heat and sources of ignition.[1] Stop the leak if it can be done without risk.[1] Absorb with an inert material such as sand or earth and place in a suitable container for disposal.[5][8][9] Do not allow the chemical to enter drains or waterways.[5][8][9]
First Aid Measures
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.[5]
-
Skin Contact: Immediately take off all contaminated clothing.[5] Gently wash with plenty of soap and water. Call a poison center or doctor if you feel unwell.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1]
-
Ingestion: Rinse mouth. Immediately call a poison center or doctor.
Disposal Plan
-
Waste Disposal: This material and its container must be disposed of as hazardous waste.[9] Do not mix with other waste. Dispose of contents and container to an approved waste disposal plant.[5]
-
Contaminated Packaging: Handle uncleaned containers like the product itself.
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
- 1. home.miracosta.edu [home.miracosta.edu]
- 2. ICSC 0877 - N,N-DIMETHYLANILINE [chemicalsafety.ilo.org]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. thermofishersci.in [thermofishersci.in]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

